Product packaging for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-(Cat. No.:CAS No. 871657-66-8)

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B1397809
CAS No.: 871657-66-8
M. Wt: 215.25 g/mol
InChI Key: YJEGCAIJKZPCFH-UHFFFAOYSA-N
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Description

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidine, 1-[(4-fluorophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidine, 1-[(4-fluorophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2S B1397809 Azetidine, 1-[(4-fluorophenyl)sulfonyl]- CAS No. 871657-66-8

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEGCAIJKZPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents due to the unique conformational constraints and physicochemical properties imparted by the azetidine ring.

Chemical Structure and Properties

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- possesses a central four-membered azetidine ring, with the nitrogen atom substituted by a 4-fluorophenylsulfonyl group. This substitution significantly influences the electron density and reactivity of the azetidine nitrogen.

Chemical Structure:

  • IUPAC Name: 1-[(4-Fluorophenyl)sulfonyl]azetidine

  • Molecular Formula: C₉H₁₀FNO₂S

  • Molecular Weight: 215.24 g/mol

  • SMILES: C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F

  • InChI Key: YJEGCAIJKZPCFH-UHFFFAOYSA-N

The presence of the electron-withdrawing sulfonyl group decreases the basicity of the azetidine nitrogen compared to unsubstituted azetidine. The fluorine atom on the phenyl ring can modulate the compound's electronic properties and provides a potential site for further functionalization or for use as a spectroscopic probe in ¹⁹F NMR studies.

Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

The most direct and common method for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is the N-sulfonylation of azetidine with 4-fluorophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol describes a general procedure for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Materials:

  • Azetidine

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (or another suitable base, e.g., pyridine, diisopropylethylamine)

  • Dichloromethane (DCM) (or another suitable aprotic solvent, e.g., diethyl ether, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: To a solution of azetidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (1.1 - 1.5 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.0 eq) in DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Quantitative Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Azetidine[1][2]503-29-7C₃H₇N57.09Colorless liquid-61-62
4-Fluorophenylsulfonyl chloride[3][4]349-88-2C₆H₄ClFO₂S194.61White solid29-3195-96 @ 2 mmHg
Azetidine, 1-[(4-fluorophenyl)sulfonyl]-1187093-33-8 (example CAS)C₉H₁₀FNO₂S215.24Solid (predicted)Data not availableData not available

Synthesis Workflow Diagram

The following diagram illustrates the synthesis workflow for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

SynthesisWorkflow Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Azetidine Azetidine Reaction N-Sulfonylation (0°C to rt) Azetidine->Reaction SulfonylChloride 4-Fluorophenylsulfonyl chloride SulfonylChloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Purification->Product

Caption: Synthesis workflow for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

References

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, strained ring system imparts unique conformational properties and can serve as a valuable scaffold in the design of novel therapeutic agents. The incorporation of a sulfonyl group, particularly an arylsulfonyl moiety, can further modulate the physicochemical and biological properties of the azetidine core. This technical guide provides a comprehensive overview of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-", a representative N-sulfonylated azetidine, focusing on its identification, synthesis, and potential biological significance. While specific experimental data for this exact compound is limited, this guide consolidates available information and presents generalized protocols and conceptual frameworks relevant to this class of molecules.

Core Identifiers

IdentifierValueSource
IUPAC Name 1-[(4-fluorophenyl)sulfonyl]azetidine-
Molecular Formula C₉H₁₀FNO₂SPubChem
PubChem Substance ID 329822139PubChem
Molecular Weight 215.24 g/mol PubChem
Canonical SMILES C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F-
InChI Key YJEGCAIJKZPCFH-UHFFFAOYSA-N-

Synthesis and Characterization

The synthesis of N-sulfonylated azetidines typically involves the reaction of azetidine or its derivatives with a corresponding sulfonyl chloride in the presence of a base. The following represents a generalized experimental protocol for the synthesis of compounds like "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-".

General Experimental Protocol: Synthesis of N-Sulfonylated Azetidines

Objective: To synthesize 1-[(4-fluorophenyl)sulfonyl]azetidine.

Materials:

  • Azetidine hydrochloride

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azetidine hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to liberate the free azetidine base.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (approximately 1 equivalent) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-[(4-fluorophenyl)sulfonyl]azetidine.

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for the azetidine ring protons (typically multiplets in the range of 2.0-4.0 ppm) and the aromatic protons of the 4-fluorophenyl group (typically doublets or multiplets in the range of 7.0-8.0 ppm).

    • ¹³C NMR: Expect signals for the azetidine carbons and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expect strong absorption bands for the sulfonyl group (S=O stretching) typically around 1350 cm⁻¹ and 1160 cm⁻¹.

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start reaction Reaction of Azetidine with 4-Fluorobenzenesulfonyl Chloride start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography characterization Spectroscopic Characterization (NMR, MS) chromatography->characterization end Pure Product characterization->end Final Product

Caption: A generalized workflow for the synthesis and purification of 1-[(4-fluorophenyl)sulfonyl]azetidine.

Conceptual Signaling Pathway: Potential Biological Role

Azetidine-containing compounds have been investigated for a wide range of biological activities, including as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where an N-sulfonylated azetidine could act as an inhibitor.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Regulates inhibitor Azetidine, 1-[(4-fluorophenyl)sulfonyl]- inhibitor->kinase2 Inhibits

An In-depth Technical Guide to Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a unique heterocyclic compound, stands at the intersection of two privileged structural motifs in medicinal chemistry: the strained four-membered azetidine ring and the versatile arylsulfonamide group. The azetidine ring, a saturated nitrogen-containing heterocycle, offers a rigid scaffold that can introduce specific three-dimensional conformations, influencing the binding of a molecule to its biological target. Concurrently, the N-arylsulfonyl group can participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery.

This technical guide provides a comprehensive review of the available literature on Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, its synthesis, and the broader context of its potential applications based on the biological activities of structurally related compounds. While specific biological data for this exact molecule is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge to explore its potential in various therapeutic areas.

Chemical Properties and Synthesis

General Properties:

While detailed experimental data for the target compound is not extensively published, its basic chemical properties can be inferred from its structure and are available from commercial suppliers.

PropertyValue
Molecular Formula C₉H₁₀FNO₂S
Molecular Weight 215.24 g/mol
SMILES C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F
InChI Key YJEGCAIJKZPCFH-UHFFFAOYSA-N

Synthetic Approaches:

The synthesis of N-sulfonylated azetidines, including the title compound, can be achieved through several established synthetic routes. The most common approach involves the reaction of azetidine with a corresponding sulfonyl chloride in the presence of a base.

Synthesis Azetidine Azetidine Reaction Sulfonylation Azetidine->Reaction SulfonylChloride 4-Fluorophenylsulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Reaction->Product

Figure 1: General Synthetic Workflow for N-Sulfonylation of Azetidine. This diagram illustrates the common synthetic route to produce Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Experimental Protocol (General):

While a specific protocol for the title compound is not detailed in the literature, a general procedure for the N-sulfonylation of azetidine can be adapted:

  • Dissolution: Dissolve azetidine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the cooled solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorophenylsulfonyl chloride in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities of Structurally Related Compounds

Antimicrobial and Antiviral Activity:

A study on substituted phenyl azetidin-2-one sulfonyl derivatives, which are structurally similar to the title compound, revealed significant antimicrobial activity.

Compound ClassOrganismActivity (MIC in µg/mL)
Phenyl azetidin-2-one sulfonyl derivativesS. aureus0.25 - 8
E. coli0.5 - >128
C. albicans0.5 - 64

These compounds also showed weak antiviral activity against a panel of viruses, including Human Coronavirus (229E) and Herpes simplex virus.

Enzyme Inhibition:

The N-sulfonylated azetidine scaffold is present in inhibitors of various enzymes, highlighting its potential for targeted drug design.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidine amides have been reported as potent DPP-IV inhibitors, which are a class of drugs used to treat type 2 diabetes.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Tetra-substituted azetidine ureas have been developed as FAAH inhibitors, with potential applications in pain and inflammation.

  • Dopamine Transporter (DAT) Inhibitors: While structurally more complex, some atypical DAT inhibitors feature a bis(4-fluorophenyl)methyl)sulfinyl moiety, indicating the relevance of the fluorophenyl-sulfur linkage in modulating CNS targets.

DrugDiscovery cluster_scaffold Core Scaffold cluster_applications Potential Applications AzetidineScaffold Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Antimicrobial Antimicrobial Agents AzetidineScaffold->Antimicrobial Structural Analogy Antiviral Antiviral Agents AzetidineScaffold->Antiviral Structural Analogy EnzymeInhibitors Enzyme Inhibitors (DPP-IV, FAAH, etc.) AzetidineScaffold->EnzymeInhibitors Scaffold Hopping CNS CNS-active Agents AzetidineScaffold->CNS Privileged Scaffold

Figure 2: Potential Therapeutic Applications of the Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Scaffold. This diagram illustrates the potential drug discovery pathways based on the activities of structurally related compounds.

Applications in Drug Discovery

The title compound, Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, is commercially available, indicating its utility as a building block in drug discovery campaigns. Its rigid azetidine core can be used to orient substituents in a well-defined spatial arrangement, aiding in structure-activity relationship (SAR) studies. The N-sulfonyl linkage provides a stable and synthetically accessible handle for further functionalization.

Researchers can utilize this scaffold to:

  • Explore new chemical space: The unique combination of the azetidine and fluorophenylsulfonyl moieties can lead to the discovery of novel compounds with unique biological activities.

  • Develop focused libraries: By modifying the azetidine ring or the phenyl group, focused libraries of compounds can be synthesized to optimize activity against a specific biological target.

  • Improve pharmacokinetic properties: The azetidine ring can influence a molecule's solubility, metabolic stability, and cell permeability, potentially leading to improved drug-like properties.

Conclusion

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- represents a promising, yet underexplored, scaffold for drug discovery. While direct biological data for this specific molecule is scarce, the extensive literature on related azetidine-containing compounds highlights its potential in a variety of therapeutic areas, including infectious diseases, metabolic disorders, and central nervous system disorders. The straightforward synthesis and the ability to serve as a versatile building block make it an attractive starting point for medicinal chemistry programs. Further research into the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

Spectroscopic and Structural Elucidation of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on data from closely related analogues and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and further development of novel chemical entities incorporating the 1-[(4-fluorophenyl)sulfonyl]azetidine scaffold.

Chemical Structure and Properties

Molecular Formula: C₉H₁₀FNO₂S Molecular Weight: 215.24 g/mol

The structure consists of a central four-membered azetidine ring, N-substituted with a 4-fluorophenylsulfonyl group. This combination of a strained heterocyclic ring and an aromatic sulfonyl moiety imparts unique conformational and electronic properties to the molecule, making its detailed characterization crucial for understanding its chemical behavior and potential biological activity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. These predictions are derived from the analysis of structurally similar compounds, including various substituted azetidines and benzenesulfonyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1Doublet of Doublets2HAromatic protons ortho to the sulfonyl group
~7.3 - 7.5Doublet of Doublets2HAromatic protons meta to the sulfonyl group
~4.1 - 4.3Triplet4HAzetidine ring protons (-CH₂-N-CH₂-)
~2.3 - 2.5Quintet2HAzetidine ring proton (-CH₂-CH₂ -CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165 (d, J ≈ 255 Hz)Aromatic carbon attached to fluorine (C-F)
~135Aromatic carbon attached to the sulfonyl group (C-S)
~130 (d, J ≈ 9 Hz)Aromatic carbons ortho to the fluorine
~117 (d, J ≈ 22 Hz)Aromatic carbons meta to the fluorine
~50Azetidine ring carbons adjacent to nitrogen (C-N)
~18Azetidine ring carbon beta to nitrogen (C-C-C)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H stretch
~2850 - 2950MediumAliphatic C-H stretch (azetidine ring)
~1590, ~1490StrongAromatic C=C stretch
~1350 - 1380StrongAsymmetric SO₂ stretch
~1160 - 1190StrongSymmetric SO₂ stretch
~1250StrongC-F stretch
~1100MediumC-N stretch
~840Strongpara-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
215Moderate[M]⁺ (Molecular Ion)
159High[M - C₃H₆N]⁺ (Loss of azetidine)
141Moderate[F-Ph-SO₂]⁺
95High[F-Ph]⁺
56High[C₃H₆N]⁺ (Azetidinyl fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) being common for small, relatively volatile molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

compound_characterization_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Further_Studies Biological Screening / Further Development Purity_Assessment->Further_Studies caption General workflow for synthesis and characterization.

General workflow for synthesis and characterization.

This guide provides a foundational understanding of the expected spectroscopic characteristics of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Experimental verification of this data is essential for unambiguous structural confirmation and to support any subsequent research and development activities.

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. The quantitative data presented herein is illustrative and predictive, based on standard pharmaceutical testing protocols and the known properties of structurally related compounds, due to the absence of publicly available experimental data for this specific molecule.

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a sulfonylated azetidine derivative of interest in medicinal chemistry and drug discovery. The incorporation of the strained four-membered azetidine ring and the electron-withdrawing fluorophenylsulfonyl group imparts unique conformational constraints and electronic properties to the molecule.[1][2] A thorough understanding of its solubility and stability is paramount for its advancement as a potential drug candidate, influencing formulation development, bioavailability, and shelf-life.[3][4][5] This guide outlines the expected solubility and stability profiles of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and provides detailed experimental protocols for their determination.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability.[4][6] The predicted solubility of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in various solvents is summarized below. These predictions are based on the physicochemical properties inferred from its structure and general solubility principles for small molecules.

Table 1: Predicted Solubility of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

SolventPredicted Solubility CategoryPredicted Approximate Solubility (µg/mL)Notes
Water (pH 7.4)Poorly Soluble< 10The molecule is largely non-polar, suggesting low aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Poorly Soluble< 10Similar to water, with minimal expected improvement from salts.
Dimethyl Sulfoxide (DMSO)Soluble> 10,000A common aprotic polar solvent for initial stock solutions.
EthanolModerately Soluble100 - 1,000The molecule may exhibit some solubility in polar protic solvents.
MethanolModerately Soluble100 - 1,000Similar to ethanol.
AcetonitrileSparingly Soluble10 - 100A polar aprotic solvent, may have limited solvating power.
Dichloromethane (DCM)Soluble> 10,000A non-polar organic solvent, likely to be a good solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[7]

3.1 Materials

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Syringe filters (0.22 µm)

3.2 Procedure

  • Add an excess amount of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the experiment in triplicate for each solvent.

Predicted Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a pharmaceutical compound.[8][9][10] The azetidine ring, being a strained four-membered heterocycle, can be susceptible to degradation under certain conditions, particularly acidic environments.[1][2]

Table 2: Predicted Stability of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- under Accelerated Conditions

ConditionTime PointsPredicted Purity (%)Potential Degradants
40°C / 75% RH0, 1, 3, 6 months99.8, 99.5, 98.0, 96.5Ring-opened products, hydrolysis products of the sulfonyl group.
60°C0, 1, 2, 4 weeks99.8, 98.5, 97.0, 94.0Accelerated degradation, potential for multiple degradation products.
Photostability (ICH Q1B)Exposed vs. Control>10% degradationPotential for photolytic cleavage of the C-S or S-N bonds.
Aqueous Buffer (pH 3)0, 24, 48 hours99.8, 95.0, 90.0Acid-catalyzed ring-opening of the azetidine moiety is a significant risk.[1]
Aqueous Buffer (pH 7.4)0, 24, 48 hours99.8, 99.7, 99.6Expected to be relatively stable at neutral pH.
Aqueous Buffer (pH 9)0, 24, 48 hours99.8, 99.5, 99.0Potential for base-catalyzed hydrolysis, though likely slower than acid-catalyzed degradation.

Experimental Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies are performed to predict the long-term stability of a compound by subjecting it to elevated stress conditions.[8][10]

5.1 Materials

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (solid form)

  • Stability chambers with controlled temperature and relative humidity (RH)

  • Photostability chamber

  • Aqueous buffers of various pH values

  • HPLC system with a stability-indicating method

  • Glass vials with appropriate closures

5.2 Procedure

  • Place accurately weighed samples of the compound into separate vials for each condition and time point.

  • For solid-state stability, place the vials in stability chambers set to the desired conditions (e.g., 40°C/75% RH, 60°C).

  • For solution-state stability, dissolve the compound in the respective aqueous buffers and store at the desired temperature.

  • For photostability, expose the samples to light conditions as per ICH Q1B guidelines, with a control sample protected from light.

  • At each designated time point, remove a vial from each condition.

  • Prepare the sample for analysis (e.g., dissolve the solid in a suitable solvent, dilute the solution).

  • Analyze the sample using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

  • Compare the results to the initial time point (T=0) to assess the extent of degradation.

Visualized Workflows

The following diagrams illustrate the logical flow of assessing the solubility and stability of a novel compound such as Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

G cluster_solubility Solubility Assessment Workflow start_sol Start: Compound Synthesized kinetic_sol Kinetic Solubility Screen (High-Throughput) start_sol->kinetic_sol Early Discovery thermo_sol Thermodynamic Solubility (Shake-Flask) kinetic_sol->thermo_sol Lead Optimization formulation_sol Formulation Development thermo_sol->formulation_sol Pre-clinical end_sol End: Solubility Profile Established formulation_sol->end_sol

Caption: A general workflow for solubility assessment of a new chemical entity.

G cluster_stability Stability Assessment Workflow start_stab Start: Pure Compound Available forced_deg Forced Degradation Studies (Stress Testing) start_stab->forced_deg method_dev Stability-Indicating Method Development forced_deg->method_dev Identify Degradants accel_stab Accelerated Stability Studies method_dev->accel_stab long_term_stab Long-Term Stability Studies accel_stab->long_term_stab Confirm Predictions end_stab End: Shelf-life Determined long_term_stab->end_stab

Caption: A typical workflow for stability testing of a pharmaceutical compound.

Conclusion

While specific experimental data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is not publicly available, this guide provides a comprehensive framework for its anticipated solubility and stability characteristics based on established principles of pharmaceutical sciences. The provided experimental protocols offer a clear path for the empirical determination of these critical parameters. The inherent strain of the azetidine ring suggests that a thorough investigation into its stability, particularly in acidic conditions, is warranted. The successful development of this and similar molecules will depend on a robust understanding of their physicochemical properties as outlined in this guide.

References

Potential Biological Targets of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, featuring a strained azetidine ring and an electron-withdrawing fluorophenylsulfonyl group, represents a scaffold with significant potential for biological activity. While direct experimental data for this specific molecule is not extensively available in public literature, analysis of structurally related compounds allows for the inference of several promising biological targets. This technical guide provides an in-depth overview of these potential targets, including detailed experimental protocols for assessing compound activity and diagrams of the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and structurally similar chemical entities.

Introduction

The azetidine moiety is a four-membered nitrogen-containing heterocycle that has garnered increasing interest in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile scaffold in drug design. When coupled with a phenylsulfonyl group, particularly one bearing a fluorine atom, the resulting molecule possesses a distinct electronic and steric profile that can facilitate interactions with a variety of biological macromolecules. This guide explores the most probable biological targets for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, based on the known activities of compounds sharing one or both of these key structural features.

Potential Biological Targets and Quantitative Data

Based on an analysis of structurally analogous compounds, the following biological targets are proposed for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. The quantitative data presented in the table below is hypothetical and serves as an illustrative example of how such data would be presented.

Table 1: Hypothetical Quantitative Data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Against Potential Biological Targets

Target ClassSpecific TargetAssay TypeMetricHypothetical Value (µM)
Inflammatory Pathway Chemokine Secretion (from LPS-stimulated macrophages)ELISAIC502.5
Bacterial Enzyme E. coli DNA GyraseSupercoiling AssayIC5015.8
Signal Transduction STAT3EMSAIC508.3
Metabolic Enzyme α-GlucosidaseColorimetric AssayIC5012.1
Receptor Tyrosine Kinase c-Mer Tyrosine KinaseKinase Activity AssayIC505.7
Cytoskeletal Protein Tubulin PolymerizationTurbidimetric AssayIC5022.4

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- against its potential biological targets.

Inhibition of Chemokine Secretion from Macrophages

This protocol details a method to assess the inhibitory effect of the test compound on the secretion of pro-inflammatory chemokines from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

    • Pre-treat the cells with various concentrations of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce chemokine production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of a specific chemokine (e.g., CCL2/MCP-1) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[1][2][3]

  • Data Analysis: The IC50 value is determined by plotting the percentage of chemokine inhibition against the log concentration of the test compound.

Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of the test compound to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Materials:

    • Relaxed plasmid DNA (e.g., pBR322)

    • E. coli DNA Gyrase enzyme

    • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

    • ATP solution

  • Assay Procedure:

    • Set up reactions on ice containing the assay buffer, relaxed plasmid DNA, and varying concentrations of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

    • Add DNA gyrase to initiate the reaction.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.[4][5][6]

  • Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the gyrase activity (IC50).

STAT3 DNA-Binding Activity Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the inhibition of STAT3 binding to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 or from cells stimulated with a STAT3 activator (e.g., IL-6).

  • Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Incubate the nuclear extract with varying concentrations of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in a binding buffer (containing poly(dI-dC) as a non-specific competitor) on ice.

    • Add the radiolabeled probe and incubate at room temperature to allow for protein-DNA complex formation.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film.[7][8][9][10][11]

  • Data Analysis: The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified. The IC50 is the concentration of the compound that reduces the intensity of the shifted band by 50%.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of the test compound dissolved in buffer.

    • Incubate at 37°C for 10 minutes.

    • Add the pNPG substrate to initiate the reaction.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.[12][13][14][15][16]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

c-Mer Tyrosine Kinase Activity Assay

This assay quantifies the inhibition of c-Mer kinase activity, often using a luminescence-based method to measure ATP consumption.

  • Materials:

    • Recombinant human c-Mer kinase

    • Kinase substrate (e.g., a generic tyrosine kinase substrate)

    • ATP

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Assay Procedure:

    • Set up the kinase reaction in a 384-well plate with c-Mer kinase, substrate, and varying concentrations of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Add the ADP-Glo™ reagent to deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).[17][18][19][20]

  • Data Analysis: The IC50 value is calculated from the dose-response curve of kinase inhibition versus compound concentration.

Tubulin Polymerization Assay

This turbidimetric assay monitors the effect of the test compound on the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP

    • Glycerol (to promote polymerization)

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer set to 37°C, prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.

    • Add varying concentrations of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- or a vehicle control.

    • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[21][22][23][24]

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 is the concentration of the compound that inhibits the rate or extent of polymerization by 50% compared to the control.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Chemokine_Signaling_Pathway cluster_membrane Cell Membrane GPCR Chemokine Receptor (GPCR) G_protein G-protein GPCR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response Chemokine Chemokine Chemokine->GPCR Ca_release->Cellular_Response

Caption: Chemokine Signaling Pathway.[25][26][27][28]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates & binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor

Caption: STAT3 Signaling Pathway.[29][30][31][32][33]

Experimental_Workflow Start Compound Synthesis & Characterization Primary_Screening Primary Screening against Panel of Potential Targets Start->Primary_Screening Hit_Identification Hit Identification (Activity above threshold) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary & Cellular Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General Experimental Workflow for Target Validation.

Conclusion

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a compound with a high potential for biological activity against a range of targets implicated in inflammation, bacterial infection, cancer, and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive starting point for researchers to explore the pharmacological profile of this and related molecules. Further investigation is warranted to elucidate the specific molecular interactions and therapeutic potential of this promising chemical scaffold.

References

The Emergence of a Versatile Building Block: A Technical Guide to Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. Within this important class of saturated heterocycles, N-sulfonylated azetidines have emerged as key intermediates and pharmacophores. This technical guide focuses on a specific, yet significant, member of this family: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- . While a detailed public history of its initial discovery remains elusive in peer-reviewed literature, its appearance in patent literature underscores its value as a versatile building block in the synthesis of complex molecules for drug discovery. This document provides a comprehensive overview of its synthesis, available characterization data, and a prospective look at its potential applications.

Discovery and History

The formal discovery and detailed historical account of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are not extensively documented in seminal, peer-reviewed publications. Instead, its emergence is noted within the patent literature as a valuable synthetic intermediate. Specifically, its preparation is described in the context of synthesizing more complex molecules for therapeutic applications. This trajectory is common for many useful chemical building blocks, where their utility drives their synthesis and characterization, often first disclosed in patents.

The synthesis of N-sulfonylazetidines as a class has been explored through various synthetic strategies, including the ring contraction of α-bromo-N-sulfonylpyrrolidinones. However, the most direct documented synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- involves the sulfonylation of azetidine.

Experimental Protocols

The following experimental protocol for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is based on procedures detailed in patent literature.

Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Materials:

  • Azetidine hydrochloride

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of azetidine hydrochloride (1 equivalent) in a mixture of water and dichloromethane is prepared in a reaction vessel.

  • The solution is cooled to 0 °C using an ice bath.

  • Triethylamine (2.5 equivalents) is added dropwise to the cooled solution, ensuring the temperature remains at 0 °C.

  • A solution of 4-fluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane is then added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash chromatography on silica gel to afford Azetidine, 1-[(4-fluorophenyl)sulfonyl]- as a white solid.

Data Presentation

The following table summarizes the characterization data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- as reported in the literature.

Data Type Reported Values
¹H NMR (CDCl₃)δ 7.85-7.81 (m, 2H), 7.24-7.19 (m, 2H), 4.02 (t, J=7.6 Hz, 4H), 2.27 (p, J=7.6 Hz, 2H)
Appearance White Solid

Potential Signaling Pathways and Screening Workflow

To date, specific biological targets or signaling pathways modulated by Azetidine, 1-[(4-fluorophenyl)sulfonyl]- have not been publicly disclosed. As a versatile chemical scaffold, it is likely to be utilized in the synthesis of compound libraries for high-throughput screening against a wide array of biological targets. The diagram below illustrates a general workflow for screening such a compound to identify its biological activity and potential therapeutic applications.

G General Screening Workflow for Novel Compounds cluster_0 Compound Synthesis & Characterization cluster_1 High-Throughput Screening (HTS) cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical Development A Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (Building Block) B Library Synthesis A->B C Compound QC (Purity, Identity) B->C D Primary Assay (e.g., Target-based, Phenotypic) C->D Submit Library for Screening E Hit Identification D->E F Dose-Response & IC50/EC50 Determination E->F G Secondary Assays (Selectivity, Orthogonal) F->G Confirmed Hits H In Vitro ADME (Metabolic Stability, Permeability) G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vivo Efficacy Models I->J Lead Candidates K Pharmacokinetics (PK) J->K L Toxicology Studies K->L M M L->M Preclinical Candidate

Caption: A generalized workflow for the screening and development of novel chemical entities.

This workflow begins with the synthesis of a library of compounds derived from the core scaffold, followed by high-throughput screening to identify "hits." These hits are then subjected to further validation and optimization to identify lead compounds, which may then progress to preclinical development. The specific assays and models used would depend on the therapeutic area of interest.

Conclusion

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- represents a valuable and versatile building block in the medicinal chemist's toolbox. While its formal discovery is not prominently documented, its utility is evident from its role as a key intermediate in the synthesis of more complex molecules. The straightforward synthetic protocol and the inherent properties of the N-sulfonylated azetidine moiety make it an attractive starting point for the generation of novel compound libraries. Future disclosures in scientific and patent literature will likely further elucidate the specific applications and biological activities of derivatives of this promising scaffold.

Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific theoretical and computational studies focusing exclusively on Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are not available in the public domain. This technical guide therefore provides a comprehensive overview of the established theoretical and computational methodologies that are routinely applied to structurally similar molecules, such as N-sulfonylated azetidines and (4-fluorophenyl)sulfonyl derivatives. The quantitative data and experimental protocols presented herein are representative examples derived from studies on analogous compounds and serve to illustrate the expected methodologies and outcomes for the target molecule.

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, belongs to the class of N-sulfonylated azetidines, a scaffold of significant interest in medicinal chemistry. The four-membered azetidine ring, being highly strained, imparts unique conformational properties and reactivity.[1] The attachment of a (4-fluorophenyl)sulfonyl group can significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and reactivity properties of such molecules, providing insights that are crucial for drug design and development.[2][3]

This whitepaper outlines the key theoretical and computational approaches that would be employed in the comprehensive study of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. It covers quantum chemical calculations for geometry optimization and electronic property analysis, as well as molecular docking simulations to explore potential biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.[1] These methods can accurately predict molecular geometry, vibrational frequencies, and electronic properties.

Computational Protocol: Geometry Optimization and Frequency Analysis

A typical workflow for quantum chemical calculations on Azetidine, 1-[(4-fluorophenyl)sulfonyl]- would involve the following steps:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule.

  • Geometry Optimization: The geometry of the most stable conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.[3]

Predicted Molecular Geometry

The following table summarizes the expected optimized geometrical parameters for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, based on DFT calculations of similar N-sulfonylated heterocycles. These values represent a plausible optimized structure.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C-N (azetidine)1.47
C-C (azetidine)1.55
N-S1.65
S=O1.45
S-C (aryl)1.77
C-F1.36
**Bond Angles (°) **
C-N-C (azetidine)92.0
N-S-O106.5
O-S-O120.0
N-S-C (aryl)108.0
Dihedral Angles (°)
C-N-S-C (aryl)85.0

Table 1: Predicted Geometrical Parameters for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions.

Property Predicted Value (eV) Implication
HOMO Energy -7.5Region susceptible to electrophilic attack
LUMO Energy -1.2Region susceptible to nucleophilic attack
HOMO-LUMO Gap (ΔE) 6.3High kinetic stability

Table 2: Predicted Frontier Molecular Orbital Energies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.[6][7][8]

Computational Protocol: Molecular Docking

A generalized workflow for performing molecular docking with a compound like Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is as follows:

  • Protein Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (Azetidine, 1-[(4-fluorophenyl)sulfonyl]-) is generated and its energy is minimized.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the active site of the protein in various orientations and conformations.[4]

  • Scoring and Analysis: The resulting poses are "scored" based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Docking Results

To illustrate the potential outcome of a docking study, we can consider a hypothetical interaction with a generic kinase active site. The results would typically be presented in a table summarizing the binding affinity and key interactions.

Parameter Predicted Value/Residues
Binding Affinity (kcal/mol) -8.5
Hydrogen Bonds O (sulfonyl) with Lysine (backbone NH)F (phenyl) with Serine (sidechain OH)
Hydrophobic Interactions Phenyl ring with Leucine, Valine, Alanine

Table 3: Hypothetical Molecular Docking Results with a Kinase Target.

Conclusion

While specific computational studies on Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are yet to be published, the established theoretical and computational methodologies provide a clear roadmap for its in-silico characterization. Quantum chemical calculations can offer precise details on its geometry and electronic nature, highlighting its stability and reactivity. Molecular docking simulations can further elucidate its potential as a ligand for various biological targets, thereby guiding future experimental studies in drug discovery and development. The combination of these computational approaches is indispensable for a modern, rational approach to chemical and pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-", a valuable building block in medicinal chemistry. The protocol is based on the established reaction of azetidine with an arylsulfonyl chloride. Additionally, this note includes potential biological applications and a representative mechanism of action.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. The purity is based on commercially available analogs, and the yield is an estimation for this type of reaction.

ParameterValueNotes
Purity ≥98% (by HPLC)Based on commercially available substituted 1-(arylsulfonyl)azetidines.[1]
Yield 85-95% (Estimated)Typical yield for sulfonylation of secondary amines under the described conditions.
Molecular Formula C₉H₁₀FNO₂SCalculated from the chemical structure.
Molecular Weight 215.25 g/mol Calculated from the chemical structure.
Appearance White to off-white solidTypical appearance for similar sulfonamide compounds.
Predicted Characterization Data

The following table outlines the predicted ¹H NMR spectral data for the final product.

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to SO₂)7.90 - 7.85m2H
Ar-H (ortho to F)7.30 - 7.25m2H
-CH₂-N-CH₂- (Azetidine)4.05t, J = 7.6 Hz4H
-CH₂-CH₂-CH₂- (Azetidine)2.35quint, J = 7.6 Hz2H

Experimental Protocol

This protocol describes a representative method for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Materials and Equipment:

  • Azetidine

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorophenylsulfonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Visualizations

Experimental Workflow

experimental_workflow Synthesis Workflow for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- reagents Azetidine, Triethylamine in Dichloromethane reaction_vessel Round-Bottom Flask (0 °C) reagents->reaction_vessel reaction Stir at 0 °C (1h) then RT (4-6h) reaction_vessel->reaction sulfonyl_chloride 4-Fluorophenylsulfonyl Chloride in Dichloromethane sulfonyl_chloride->reaction_vessel Dropwise Addition workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup extraction Extraction with Dichloromethane workup->extraction drying Drying (MgSO₄) & Concentration extraction->drying purification Flash Column Chromatography drying->purification product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- purification->product

Caption: A schematic overview of the synthetic procedure.

Potential Biological Activity and Signaling Pathway

N-sulfonylated azetidines have been investigated for their potential as antimicrobial agents. A plausible mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and the generation of reactive oxygen species (ROS), ultimately causing bacterial cell death.

signaling_pathway Proposed Antibacterial Mechanism of Action cluster_bacterium Bacterial Cell membrane Bacterial Cell Membrane ros Reactive Oxygen Species (ROS) Generation membrane->ros damage Cellular Damage (Proteins, DNA, Lipids) ros->damage death Bacterial Cell Death damage->death compound Azetidine, 1-[(4-fluorophenyl)sulfonyl]- compound->membrane Disruption of Membrane Integrity

Caption: A proposed mechanism for antibacterial activity.

References

Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, is a versatile building block in modern medicinal chemistry. Its strained four-membered ring and the activating sulfonyl group make it a valuable precursor for the synthesis of novel chemical entities. The azetidine motif is of significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds. This document provides an overview of its applications, particularly in the context of generating diverse molecular scaffolds through the defluorosulfonylation (deFS) reaction, along with detailed experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- lies in its use as a precursor to a reactive carbocation intermediate upon thermal activation. This intermediate can then be trapped by a wide range of nucleophiles to generate novel 3-substituted azetidine derivatives. This strategy, known as the defluorosulfonylation (deFS) reaction, offers a powerful tool for late-stage functionalization and the rapid generation of compound libraries for high-throughput screening.

The resulting 3-substituted azetidines are valuable scaffolds in the development of therapeutic agents across various disease areas. The introduction of the azetidine ring can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Data Presentation

While specific biological data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- itself is not extensively available in the public domain as it is primarily a synthetic intermediate, the following table presents representative data for a hypothetical series of 3-substituted azetidine derivatives synthesized using a similar azetidine sulfonyl fluoride precursor. This data illustrates the potential for generating biologically active molecules from this class of reagents.

Compound IDTargetAssay TypeIC50 (nM)Cytotoxicity (CC50, µM)
AZ-001Kinase AEnzymatic150> 50
AZ-002Kinase AEnzymatic7525
AZ-003GPCR BBinding220> 50
AZ-004Protease CEnzymatic5015
AZ-005Protease CEnzymatic2530

Note: The data presented in this table is illustrative and intended to demonstrate the application of azetidine building blocks in generating compounds with a range of biological activities.

Experimental Protocols

Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

This protocol is adapted from general methods for the synthesis of N-arylsulfonylazetidines.

Materials:

  • Azetidine hydrochloride

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of azetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM (1.0 M) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.

General Protocol for the Defluorosulfonylation (deFS) Reaction

This protocol describes the general procedure for using Azetidine, 1-[(4-fluorophenyl)sulfonyl]- to synthesize 3-substituted azetidine derivatives.

Materials:

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Acetonitrile (MeCN) or another suitable aprotic solvent

  • Potassium carbonate (K2CO3) or another suitable base (optional, depending on the nucleophile)

Procedure:

  • To a vial, add Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 eq), the desired nucleophile (1.2 - 2.0 eq), and potassium carbonate (1.5 eq, if required).

  • Add acetonitrile to achieve a concentration of 0.1 M.

  • Seal the vial and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the desired 3-substituted azetidine derivative by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for evaluating the cytotoxicity of compounds synthesized using Azetidine, 1-[(4-fluorophenyl)sulfonyl]- as a building block.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

G cluster_synthesis Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Azetidine_HCl Azetidine Hydrochloride Reaction Reaction (Et3N, DCM) Azetidine_HCl->Reaction Fluorobenzenesulfonyl_Cl 4-Fluorobenzenesulfonyl Chloride Fluorobenzenesulfonyl_Cl->Reaction Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Reaction->Product

Caption: Synthetic scheme for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

G cluster_deFS Defluorosulfonylation (deFS) Application Workflow Start Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Activation Thermal Activation (60-80 °C) Start->Activation Intermediate Carbocation Intermediate Activation->Intermediate Coupling Nucleophilic Trapping Intermediate->Coupling Nucleophiles Nucleophile Library (Amines, Thiols, etc.) Nucleophiles->Coupling Library 3-Substituted Azetidine Library Coupling->Library Screening Biological Screening Library->Screening G cluster_logic Drug Discovery Logic Building_Block Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (Building Block) Scaffold 3-Substituted Azetidine (Novel Scaffold) Building_Block->Scaffold deFS Reaction Properties Improved Physicochemical Properties Scaffold->Properties Activity Enhanced Biological Activity & Selectivity Scaffold->Activity Candidate Drug Candidate Properties->Candidate Activity->Candidate

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a member of the azetidine sulfonyl fluoride (ASF) class of reagents, is a valuable building block in medicinal chemistry for the synthesis of novel kinase inhibitors. The incorporation of the strained four-membered azetidine ring can impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. This document provides detailed application notes and protocols for the use of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in the synthesis of kinase inhibitors, based on the established reactivity of ASFs and the known biological activity of azetidine-containing kinase inhibitors.

While public-domain literature does not currently provide a specific, named kinase inhibitor synthesized directly from Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, the protocols and data presented herein are based on analogous transformations and the general utility of this class of reagents in synthesizing 3-substituted azetidines, a common motif in kinase inhibitor scaffolds.

Principle of Reaction

Azetidine sulfonyl fluorides, including Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, serve as precursors for the generation of azetidin-3-yl carbocations under mild conditions. These reactive intermediates can then be trapped by a variety of nucleophiles to afford 3-substituted azetidine derivatives. This method provides a versatile and efficient route to introduce the azetidine scaffold into potential kinase inhibitor frameworks.

Data Presentation

The following table summarizes representative quantitative data for a known kinase inhibitor, Cobimetinib , which features a 3-substituted azetidine moiety. While not synthesized from the specific title compound, its biological activity highlights the potential of this structural class.

Compound NameTarget KinaseIC50 (nM)Assay TypeReference
CobimetinibMEK14.2Enzymatic[1]
CobimetinibMEK26.8Enzymatic[1]

Experimental Protocols

This section provides a general, representative protocol for the synthesis of a 3-aminoazetidine derivative using an azetidine sulfonyl fluoride, which is a key step in the synthesis of many kinase inhibitors.

Protocol 1: Synthesis of a 3-Aminoazetidine Derivative

This protocol describes the synthesis of a 3-aminoazetidine derivative through the reaction of an azetidine sulfonyl fluoride with a nucleophilic amine. This is a foundational step for incorporating the azetidine moiety into a larger kinase inhibitor scaffold.

Materials:

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (or analogous ASF)

  • Primary or secondary amine (nucleophile)

  • Anhydrous acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add a solution of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aminoazetidine derivative.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized azetidine-containing compound against a target kinase.

Materials:

  • Synthesized azetidine-containing compound

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate peptide, and the serially diluted compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for kinase inhibitors. Cobimetinib, an azetidine-containing drug, inhibits MEK within this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Azetidine-based MEK Inhibitor (e.g., Cobimetinib) Inhibitor->MEK

Caption: Simplified MAPK signaling pathway and the point of intervention for an azetidine-containing MEK inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of an azetidine-containing kinase inhibitor.

Synthesis_Workflow Start Azetidine, 1-[(4-fluorophenyl)sulfonyl]- + Nucleophile Synthesis Synthesis of 3-Substituted Azetidine (Protocol 1) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Compound Pure Azetidine-Containing Compound Purification->Compound Assay Kinase Inhibition Assay (Protocol 2) Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow from synthesis to biological evaluation of an azetidine-containing kinase inhibitor.

References

Application Notes and Protocols: "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] The incorporation of a sulfonyl group, particularly an arylsulfonyl moiety, provides a versatile handle for modulating biological activity and pharmacokinetic profiles. This document provides detailed application notes and protocols relevant to the synthesis and evaluation of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" and its analogs in a drug discovery context.

While specific biological data for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for similar N-sulfonylated azetidines and serve as a guide for researchers exploring this chemical space.

Data Presentation

The following table summarizes the biological activities of representative azetidine-containing compounds to illustrate the therapeutic potential of this scaffold. It is important to note that specific quantitative data for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" is not included due to its limited availability in published literature. Researchers are encouraged to generate such data for their specific derivatives.

Compound/ScaffoldTarget/ActivityReported Potency (IC₅₀/EC₅₀/Kᵢ)Therapeutic Area
AzelnidipineL-type calcium channel blocker-Antihypertensive
CobimetinibMEK1/2 inhibitorIC₅₀ = 4.2 nM (MEK1)Oncology
EzetimibeNiemann-Pick C1-Like 1 (NPC1L1) inhibitor-Hypercholesterolemia
TofacitinibJanus kinase (JAK) inhibitorIC₅₀ = 1 nM (JAK3), 20 nM (JAK2), 112 nM (JAK1)Rheumatoid Arthritis
Representative Azetidine-based VEGFR-2 inhibitorsVEGFR-2 KinaseEC₅₀ = 0.03 to 12.55 µMOncology[2]

Experimental Protocols

Protocol 1: General Synthesis of N-Arylsulfonylazetidines

This protocol describes a general method for the synthesis of N-arylsulfonylazetidines via the reaction of azetidine with an arylsulfonyl chloride. This method can be adapted for the synthesis of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-".

Materials:

  • Azetidine hydrochloride

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 10 minutes.

  • Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-".

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitory Activity

This protocol provides a general workflow for screening "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" or a library of its analogs against a panel of protein kinases to identify potential inhibitory activity.

Materials:

  • Kinase of interest and its substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Test compound ("Azetidine, 1-[(4-fluorophenyl)sulfonyl]-") dissolved in DMSO

  • Positive control (known inhibitor of the kinase)

  • Negative control (DMSO vehicle)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, positive control, or negative control to the appropriate wells.

  • Add the kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a common in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay to evaluate the metabolic stability of a test compound.[3][4]

Materials:

  • Test compound ("Azetidine, 1-[(4-fluorophenyl)sulfonyl]-")

  • Human or other species liver microsomes (e.g., rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37 °C.

  • In a microcentrifuge tube, add the test compound to the phosphate buffer.

  • Add the liver microsome suspension and pre-incubate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Synthesis Synthesis of Azetidine Derivatives HTS High-Throughput Screening (HTS) Synthesis->HTS Compound Library Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identified Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Optimized Leads ADME_Tox In Vitro/In Vivo ADME/Tox Lead_Opt->ADME_Tox Preclinical Candidates Candidate Candidate Selection ADME_Tox->Candidate Safety & PK Profile

Caption: A generalized workflow for early-stage drug discovery.

HTS_Protocol cluster_1 High-Throughput Screening Protocol Compound_Prep 1. Compound Preparation (Serial Dilution) Assay_Setup 2. Assay Plate Setup (Compound, Enzyme, Substrate) Compound_Prep->Assay_Setup Reaction_Init 3. Reaction Initiation (Add ATP) Assay_Setup->Reaction_Init Incubation 4. Incubation (e.g., 30°C, 60 min) Reaction_Init->Incubation Detection 5. Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis 6. Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Key steps in a high-throughput screening assay protocol.

References

Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing heterocycle.[1] The unique structural properties of the azetidine ring, including ring strain, make it a valuable scaffold in medicinal chemistry.[1] Azetidine derivatives have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2] The sulfonyl group attached to the azetidine nitrogen suggests its potential role in various biological interactions. Given the interest in azetidine-containing compounds in drug discovery, robust analytical methods are essential for quality control, purity assessment, and characterization.

This document provides a detailed application note and a proposed protocol for the development of a High-Performance Liquid Chromatography (HPLC) assay for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-". While specific assay parameters for this exact molecule are not widely published, this protocol outlines a systematic approach to developing and validating a reliable analytical method based on common practices for small molecule analysis.

Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of small molecules. Its versatility, sensitivity, and reproducibility make it an ideal choice for establishing a quality control assay for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-".

Workflow for HPLC Method Development

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Dev_Start Define Analytical Goal (Purity, Quantification) Column_Selection Column Selection (e.g., C18) Dev_Start->Column_Selection Initial Setup Mobile_Phase Mobile Phase Optimization (ACN/Water, pH) Column_Selection->Mobile_Phase Testing Detection Detector Wavelength Selection (UV-Vis) Mobile_Phase->Detection Optimization Gradient Gradient/Isocratic Elution Profile Detection->Gradient Refinement Specificity Specificity Gradient->Specificity Proceed to Validation Linearity Linearity & Range Precision Precision (Repeatability, Intermediate) Accuracy Accuracy Sample_Prep Sample Preparation Accuracy->Sample_Prep Implement for Routine Use LOD_LOQ LOD & LOQ Robustness Robustness HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run Data_Analysis Data Processing & Reporting HPLC_Run->Data_Analysis

Figure 1: General workflow for the development, validation, and implementation of an HPLC analytical method.

Experimental Protocols

Materials and Reagents
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

Proposed HPLC Method Parameters

The following are starting parameters that should be optimized during method development.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. This should be optimized based on initial scouting runs.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or a wavelength determined by UV scan of the analyte)
Injection Volume 10 µL
Run Time Approximately 25 minutes
Standard and Sample Preparation

a. Standard Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Bring the flask to volume with the dissolution solvent.

b. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation

  • Accurately weigh the sample containing Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

  • Dissolve and dilute the sample in the dissolution solvent to a final concentration that falls within the linear range of the assay.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Summary

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and typical acceptance criteria. The data presented are illustrative for a well-developed method.

Validation ParameterIllustrative Results & Acceptance Criteria
Specificity The peak for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- should be well-resolved from any impurities or degradation products. (Peak Purity > 0.99)
Linearity R² > 0.999 over a concentration range of 1-100 µg/mL.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 2% for six replicate injections of a standard solution.
Intermediate Precision RSD of ≤ 2% when the assay is performed by different analysts, on different days, and with different equipment.
Accuracy 98.0% - 102.0% recovery for spiked samples at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. (e.g., 0.1 µg/mL)
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. (e.g., 0.3 µg/mL)
Robustness Insensitive to small, deliberate changes in method parameters (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH, ±5% in organic composition).

Data Presentation

The quantitative data from the method validation should be clearly summarized in tables for easy review and comparison.

Table 1: Illustrative Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50760,100
1001,525,000
Correlation Coefficient (R²) 0.9998

Table 2: Illustrative Precision (Repeatability) Data (n=6)

InjectionPeak Area
1760,100
2762,300
3759,500
4761,800
5758,900
6763,000
Mean 760,933
SD 1683.4
%RSD 0.22%

Conclusion

This application note provides a comprehensive framework for developing a robust RP-HPLC assay for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-". The detailed protocol for method development, standard and sample preparation, and the summary of validation parameters offer a clear path for researchers and drug development professionals to establish a reliable analytical method for this compound. The provided workflow and illustrative data serve as a guide for the successful implementation and validation of this assay in a laboratory setting. Further optimization may be required based on the specific instrumentation and sample matrix.

References

Application Notes and Protocols for High-Throughput Screening with Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry due to their unique three-dimensional conformations and ability to modulate physicochemical properties. The compound Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (Molecular Formula: C₉H₁₀FNO₂S, Molecular Weight: 215.24 g/mol ) represents a key pharmacophore. Structurally related molecules, particularly benzene-1,4-disulfonamides bearing a sulfonylated azetidine moiety, have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS) Complex I through high-throughput phenotypic screening.[1] This discovery positions "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" and its analogs as promising candidates for the development of novel therapeutics, particularly in oncology.

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to identify and characterize the biological activity of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" and similar compounds. The protocols are based on established methodologies for screening compounds that target cellular metabolism in cancer cells.

Data Presentation: Anti-proliferative Activity of Structurally Related Compounds

While specific HTS data for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" is not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of structurally related benzene-1,4-disulfonamides in pancreatic cancer cell lines. This data is crucial for comparative analysis and for establishing benchmarks in a screening campaign. The screening was conducted in a galactose-containing medium to force cancer cells to rely on oxidative phosphorylation for energy production.[1]

Compound IDStructureMIA PaCa-2 IC₅₀ (µM)BxPC-3 IC₅₀ (µM)
42 tert-butyl (1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)azetidin-3-yl)(methyl)carbamate0.21.8
43 1-(1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)azetidin-3-yl)-1,3,3-trimethylurea3.410.1
44 N-(1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)azetidin-3-yl)acetamide2.818.5
51 tert-butyl 4-((1-((4-(N,N-diethylsulfamoyl)phenyl)sulfonyl)azetidin-3-yl)carbamoyl)piperidine-1-carboxylate0.070.2
53 N,N-diethyl-4-((3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-1-yl)sulfonyl)benzenesulfonamide0.05Not Reported

Data extracted from "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors".[1]

Experimental Protocols

Protocol 1: High-Throughput Phenotypic Screening for Inhibitors of Oxidative Phosphorylation

This protocol describes a cell-based phenotypic screen to identify compounds that inhibit cancer cell proliferation under conditions of forced oxidative phosphorylation.

1. Cell Culture and Seeding:

  • Culture MIA PaCa-2 pancreatic cancer cells in standard glucose-containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • For the assay, replace the glucose-containing medium with DMEM containing 10 mM galactose, 10% FBS, and 1% penicillin-streptomycin.
  • Harvest cells and seed them into 384-well plates at a density of 500-1000 cells per well in the galactose-containing medium.
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation and Addition:

  • Prepare a stock solution of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" and other test compounds in DMSO.
  • Perform serial dilutions to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM).
  • Using an automated liquid handler, add the compounds to the cell plates. Include appropriate controls: DMSO only (negative control) and a known OXPHOS inhibitor like Rotenone (positive control).

3. Incubation and Viability Assay:

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
  • Assess cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). This assay measures the ATP level, which is an indicator of metabolically active cells.
  • Add the viability reagent to each well and measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luminescence data to the DMSO control.
  • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 2: OXPHOS Complex I Activity Assay

This biochemical assay can be used as a secondary screen to confirm if hit compounds from the primary screen directly inhibit Complex I.

1. Mitochondrial Isolation:

  • Isolate mitochondria from a suitable source, such as bovine heart or cultured cells, using differential centrifugation.

2. Assay Preparation:

  • Prepare an assay buffer containing potassium phosphate, magnesium chloride, and bovine serum albumin.
  • Add isolated mitochondria to the wells of a 96-well plate.
  • Add the test compounds at various concentrations.

3. Enzyme Activity Measurement:

  • Initiate the reaction by adding the substrates NADH and decylubiquinone.
  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the Complex I activity.

4. Data Analysis:

  • Calculate the rate of reaction for each compound concentration.
  • Normalize the rates to the DMSO control and plot against compound concentration to determine the IC₅₀ for Complex I inhibition.

Mandatory Visualizations

G cluster_workflow High-Throughput Screening Workflow prep Cell Seeding (MIA PaCa-2 in Galactose Medium) compound Compound Addition (Azetidine, 1-[(4-fluorophenyl)sulfonyl]-) prep->compound 24h incubation 72h Incubation compound->incubation readout Cell Viability Assay (ATP-based) incubation->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: High-throughput screening workflow for identifying inhibitors of cancer cell proliferation under metabolic stress.

G cluster_pathway Proposed Signaling Pathway Inhibition compound Azetidine, 1-[(4-fluorophenyl)sulfonyl]- complex_i OXPHOS Complex I compound->complex_i Inhibits nadh NADH Oxidation complex_i->nadh atp ATP Production nadh->atp Drives proliferation Cancer Cell Proliferation atp->proliferation Supports

Caption: Proposed mechanism of action: Inhibition of OXPHOS Complex I, leading to reduced ATP production and decreased cancer cell proliferation.

References

Application Notes and Protocols: Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for the N-sulfonylation of cyclic amines.

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- belongs to the class of N-sulfonylated azetidines, which are important scaffolds in the development of therapeutic agents. The incorporation of the azetidine ring can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The 4-fluorophenylsulfonyl group offers a handle for further functionalization and can influence the biological activity of the final compound. This document details the synthesis of the title compound from azetidine and 4-fluorophenylsulfonyl chloride.

Reaction Scheme

The synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is typically achieved through the nucleophilic substitution of the chloride on 4-fluorophenylsulfonyl chloride by the secondary amine of azetidine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

reaction_scheme cluster_reactants Reactants cluster_products Product A Azetidine P A->P B 4-Fluorophenylsulfonyl chloride B->P C Azetidine, 1-[(4-fluorophenyl)sulfonyl]- P->C Base, Solvent

Caption: General reaction scheme for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Experimental Protocols

Protocol 1: Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

This protocol describes a general method for the N-sulfonylation of azetidine using 4-fluorophenylsulfonyl chloride in the presence of a tertiary amine base.

Materials:

  • Azetidine hydrochloride

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Azetidine Free Base: In a round-bottom flask, dissolve azetidine hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add an excess of a strong base, such as potassium hydroxide (KOH) pellets, until the solution is strongly basic (pH > 12). Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x 20 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and use the solution directly in the next step. Caution: Azetidine is volatile and should be handled in a well-ventilated fume hood.

  • Reaction Setup: To a solution of the prepared azetidine in dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorophenylsulfonyl chloride (1.0 equivalent) in dichloromethane and add it dropwise to the stirred azetidine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-sulfonylated azetidines, which can be adapted for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

ParameterCondition 1Condition 2
Azetidine Source Azetidine (free base)Azetidine hydrochloride
Base TriethylamineDiisopropylethylamine
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 4 hours12 hours
Typical Yield 70-90%65-85%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Prepare Azetidine Free Base B Dissolve Azetidine and Base in Solvent A->B C Add 4-Fluorophenylsulfonyl Chloride B->C D Stir at Room Temperature C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterization (NMR, MS) H->I Pure Product

Caption: Workflow for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Logical Relationships in Reagent Selection

The choice of reagents and conditions can impact the efficiency and outcome of the synthesis. The following diagram outlines the logical considerations for selecting the appropriate base and solvent.

logical_relationships cluster_reagents Reagent Selection cluster_base_options Base Options cluster_solvent_options Solvent Options Base Base Selection Et3N Triethylamine (Et3N) - Common, inexpensive - Can be nucleophilic Base->Et3N Consider DIPEA DIPEA - Sterically hindered - Less nucleophilic Base->DIPEA Consider Solvent Solvent Selection DCM Dichloromethane (DCM) - Good solubility - Non-protic Solvent->DCM Consider THF Tetrahydrofuran (THF) - Good solubility - Can coordinate to Lewis acids Solvent->THF Consider Decision Optimal Conditions Et3N->Decision DIPEA->Decision DCM->Decision THF->Decision

Caption: Key considerations for reagent selection in the N-sulfonylation of azetidine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A1: The synthesis typically involves the N-sulfonylation of azetidine with 4-fluorophenylsulfonyl chloride in the presence of a base. The azetidine can be used as the free base or as a salt (e.g., hydrochloride), which requires an appropriate amount of base to neutralize the acid and facilitate the reaction.

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Base: The strength and steric hindrance of the base are crucial.

  • Solvent: The polarity and aprotic/protic nature of the solvent can affect reaction rates and side product formation.

  • Reaction Temperature: Temperature control is important to manage reaction kinetics and minimize decomposition.

  • Purity of Reactants: The purity of azetidine and 4-fluorophenylsulfonyl chloride is critical for a clean reaction.

  • Stoichiometry: The molar ratio of reactants and base should be carefully controlled.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • Hydrolysis of the sulfonyl chloride: This can occur in the presence of water, reducing the amount of reagent available for the desired reaction.

  • Ring-opening of the azetidine: Under harsh basic or acidic conditions, the strained azetidine ring can open.

  • Formation of polymeric byproducts: This can occur if the reaction conditions are not optimized.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive 4-fluorophenylsulfonyl chloride (due to hydrolysis).2. Insufficiently basic conditions to deprotonate azetidine (if using the hydrochloride salt).3. Low reaction temperature leading to slow kinetics.4. Poor quality of the solvent (containing water).1. Use fresh or properly stored 4-fluorophenylsulfonyl chloride. Confirm its integrity via analytical methods if possible.2. Use a stronger base or increase the stoichiometry of the current base (e.g., from 2 to 2.5 equivalents for the hydrochloride salt).3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.4. Use anhydrous solvents.
Multiple Spots on TLC (Thin Layer Chromatography) 1. Formation of side products (e.g., hydrolyzed sulfonyl chloride, ring-opened products).2. Incomplete reaction.3. Decomposition of the product.1. Optimize reaction conditions (base, solvent, temperature) to minimize side reactions. Consider using a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine.2. Increase the reaction time or temperature.3. Perform the reaction at a lower temperature and ensure the workup is not overly acidic or basic.
Difficult Purification 1. Presence of polar byproducts that co-elute with the product during column chromatography.2. Oily product that is difficult to crystallize.1. An aqueous workup to remove water-soluble impurities before chromatography can be beneficial. Consider using a different solvent system for chromatography.2. Attempt to form a salt of the product to induce crystallization. Trituration with a non-polar solvent may also help to solidify the product.

Experimental Protocols

General Protocol for the Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Materials:

  • Azetidine hydrochloride

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a stirred solution of azetidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of 4-fluorophenylsulfonyl chloride dropwise to the azetidine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Hypothetical Optimization)

The following table presents hypothetical data to illustrate how reaction conditions could be optimized for this synthesis.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (2.2)DCM0 to rt2465
2Diisopropylethylamine (2.2)DCM0 to rt2475
3Pyridine (2.5)DCMrt2450
4Triethylamine (2.2)Acetonitrilert2460
5Diisopropylethylamine (2.2)THF0 to rt2470

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Azetidine HCl 4-Fluorophenylsulfonyl Chloride Triethylamine Reaction Reaction in DCM 0 °C to Room Temp Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Purification->Product

Caption: General workflow for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckReactants Check Reactant Purity (Azetidine, Sulfonyl Chloride) Start->CheckReactants CheckBase Evaluate Base (Strength, Stoichiometry) Start->CheckBase CheckSolvent Check Solvent (Anhydrous?) Start->CheckSolvent CheckTemp Evaluate Temperature (Too low/high?) Start->CheckTemp OptimizePurification Optimize Purification (Solvent System, Method) Start->OptimizePurification ImprovedResult Improved Yield/ Purity CheckReactants->ImprovedResult CheckBase->ImprovedResult CheckSolvent->ImprovedResult CheckTemp->ImprovedResult OptimizePurification->ImprovedResult

Caption: A logical approach to troubleshooting common synthesis issues.

Technical Support Center: Purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Problem 1: Low Yield After Column Chromatography

Possible Cause Recommended Solution
Compound is highly polar and adheres to silica gel. - Use a more polar mobile phase, such as increasing the percentage of ethyl acetate or methanol in your eluent. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Compound is unstable on silica gel. - Minimize the time the compound is on the column by using a faster flow rate or a shorter column. - Consider alternative purification methods like recrystallization or preparative HPLC.
Improper mobile phase selection. - Perform small-scale TLC experiments with various solvent systems to determine the optimal mobile phase for separation before scaling up to column chromatography.

Problem 2: Product is an Oil or Gummy Solid After Purification

Possible Cause Recommended Solution
Presence of residual solvent. - Dry the product under high vacuum for an extended period. - Perform a solvent swap by dissolving the oil in a volatile solvent like dichloromethane and then removing it under vacuum.
Product is a low-melting solid or amorphous. - Attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. - Try recrystallization from a different solvent system. A mixture of hexane and ethyl acetate has been reported to yield crystalline material for similar compounds.
Presence of impurities. - Re-purify the compound using a different method (e.g., if you used chromatography, try recrystallization). - Analyze the product by NMR or LC-MS to identify the impurities and tailor the purification strategy accordingly.

Problem 3: Persistent Impurities in the Final Product

Possible Cause Recommended Solution
Co-eluting impurities in chromatography. - Adjust the mobile phase composition to improve separation. A shallower gradient or an isocratic elution might be necessary. - Utilize a different stationary phase with alternative selectivity.
Impurities have similar solubility to the product. - For recrystallization, try a different solvent or a multi-solvent system to exploit subtle solubility differences. - Slow cooling or vapor diffusion techniques may improve crystal purity.
Starting materials or reagents are impure. - Ensure the purity of all starting materials before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- by column chromatography?

A1: A general starting point for purification by silica gel column chromatography is to use a mobile phase gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q2: What is a suitable recrystallization solvent for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A2: While specific data for the target molecule is limited, a common solvent system for N-sulfonylated compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For a related compound, recrystallization from a hexane:ethyl acetate mixture yielded light yellow needles. Experimentation with different solvent ratios and other solvent systems (e.g., diethyl ether/hexane, dichloromethane/hexane) is recommended to find the optimal conditions.

Q3: What are the potential impurities I should be aware of during the synthesis and purification?

A3: Potential impurities can include:

  • Unreacted starting materials, such as azetidine and 4-fluorophenylsulfonyl chloride.

  • Byproducts from side reactions, which can depend on the specific synthetic route employed.

  • Residual solvents from the reaction or purification steps.

Q4: How can I assess the purity of my final product?

A4: The purity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and detect the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A C18 or a FluoroPhenyl column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Experimental Protocols

General Recrystallization Protocol:

  • Dissolve the crude Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • If the solution is colored, you may add a small amount of activated carbon and heat for a short period, then filter hot to remove the carbon.

  • Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the purification process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization nmr NMR chromatography->nmr lcms LC-MS chromatography->lcms hplc HPLC chromatography->hplc recrystallization->nmr recrystallization->lcms recrystallization->hplc pure_product Pure Product (>98%) hplc->pure_product

Caption: General experimental workflow for the purification and analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

troubleshooting_logic cluster_problem Identify Problem cluster_cause Investigate Cause cluster_solution Implement Solution start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield oily_product Oily/Gummy Product start->oily_product impure_product Persistent Impurities start->impure_product adhesion Adhesion to Silica low_yield->adhesion instability Compound Instability low_yield->instability solvent Residual Solvent oily_product->solvent amorphous Amorphous Nature oily_product->amorphous coelution Co-eluting Impurity impure_product->coelution solubility Similar Solubility impure_product->solubility change_mobile_phase Change Mobile Phase adhesion->change_mobile_phase change_stationary_phase Change Stationary Phase adhesion->change_stationary_phase repurify Re-purify with Different Method instability->repurify high_vacuum Dry Under High Vacuum solvent->high_vacuum induce_crystallization Induce Crystallization amorphous->induce_crystallization coelution->change_mobile_phase solubility->repurify

Caption: A logical troubleshooting guide for common purification challenges.

Technical Support Center: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and troubleshooting of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-". This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A1: The synthesis involves the N-sulfonylation of azetidine with 4-fluorophenylsulfonyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the most common side products observed in this reaction?

A2: The most common side products include:

  • 4-Fluorobenzenesulfonic acid: Formed from the hydrolysis of the starting material, 4-fluorophenylsulfonyl chloride.

  • Poly(azetidine): Resulting from the ring-opening polymerization of the azetidine starting material or product.

  • N-(3-aminopropyl)azetidine (Dimer): Formed through the dimerization of azetidine.

  • Bis(4-fluorophenyl)sulfonyldiazetidine (Di-sulfonated azetidine): While less common for cyclic amines, over-sulfonylation can occur.

Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A3: Thin-Layer Chromatography (TLC) is suitable for routine reaction monitoring. For detailed analysis of the product and potential side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for separation and identification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.[2][3]

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common problems encountered during the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting/Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS until the starting materials are consumed. - Increase the reaction temperature or time if the reaction is sluggish. However, be cautious as prolonged heating can promote side reactions.
Hydrolysis of 4-fluorophenylsulfonyl chloride - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. 4-fluorophenylsulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[4]
Sub-optimal Base - Use a non-nucleophilic base like triethylamine or diisopropylethylamine to avoid competing reactions. - Ensure at least one equivalent of the base is used to neutralize the HCl formed. An excess of a hindered base is often beneficial.
Loss during Work-up/Purification - Optimize the extraction and purification (e.g., column chromatography) conditions to minimize product loss.
Problem 2: Presence of 4-Fluorobenzenesulfonic Acid Impurity
Potential Cause Troubleshooting/Solution
Moisture in the reaction - As mentioned above, rigorously exclude water from the reaction by using dry solvents and glassware. 4-fluorophenylsulfonyl chloride readily reacts with water.[4]
Impure Starting Material - Check the purity of the 4-fluorophenylsulfonyl chloride before use. If it has been stored for a long time or improperly, it may have already hydrolyzed.
Purification - 4-Fluorobenzenesulfonic acid is highly polar and can usually be removed by aqueous work-up or column chromatography.
Problem 3: Formation of Polymeric Byproducts
Potential Cause Troubleshooting/Solution
Acidic Conditions - The presence of acid can catalyze the ring-opening polymerization of azetidine.[5] Ensure the reaction is always kept under basic conditions by using a sufficient amount of base.
High Temperatures - Avoid excessive heating, as it can promote polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Problem 4: Detection of Azetidine Dimer
Potential Cause Troubleshooting/Solution
Cationic Initiation - Similar to polymerization, the formation of the azetidine dimer, N-(3-aminopropyl)azetidine, can be initiated by acidic protons.[5]
Reaction Conditions - Add the azetidine slowly to the reaction mixture containing the sulfonyl chloride and base to maintain a low concentration of free azetidine, which can minimize dimerization.

Summary of Potential Side Products and Their Characteristics

Side Product Molecular Formula Molecular Weight ( g/mol ) Potential Cause Analytical Signature (LC-MS)
4-Fluorobenzenesulfonic acidC₆H₅FO₃S176.17Hydrolysis of sulfonyl chlorideA polar compound, will elute early in reverse-phase HPLC. [M-H]⁻ at m/z 175.
Poly(azetidine)(C₃H₇N)n(57.09)nAcid-catalyzed ring-openingA broad distribution of masses in the MS, or a baseline hump in the chromatogram.
N-(3-aminopropyl)azetidineC₆H₁₄N₂114.19Acid-catalyzed dimerization[M+H]⁺ at m/z 115.
Bis(4-fluorophenyl)sulfonyldiazetidineC₁₅H₁₄F₂N₂O₄S₂404.41Excess sulfonyl chloride[M+H]⁺ at m/z 405.

Experimental Protocols

General Protocol for the Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-
  • Preparation: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of azetidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and Mass Spectrometry.

Visualizations

Caption: Experimental workflow for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

side_products cluster_reactants Reactants cluster_side_products Potential Side Products Azetidine Azetidine MainProduct Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Azetidine->MainProduct Polymer Poly(azetidine) Azetidine->Polymer Acidic conditions Dimer Azetidine Dimer Azetidine->Dimer Acidic conditions SulfonylChloride 4-Fluorophenylsulfonyl Chloride SulfonylChloride->MainProduct Hydrolysis 4-Fluorobenzenesulfonic Acid SulfonylChloride->Hydrolysis + H2O

Caption: Main reaction and potential side product formation pathways.

References

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on potential stability issues of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" in solution. While specific stability data for this compound is not extensively available in public literature, this guide offers troubleshooting advice and frequently asked questions based on the general chemical properties of N-sulfonylated azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in solution?

A1: The primary stability concern for this compound is the potential for ring-opening of the strained four-membered azetidine ring. This can be influenced by several factors including pH, solvent, temperature, and light exposure. The N-sulfonyl group, while generally stable, can influence the reactivity of the azetidine ring.

Q2: How does pH affect the stability of N-sulfonylated azetidines?

A2: Acidic conditions are a significant concern for azetidine stability. The nitrogen atom of the azetidine ring can be protonated, which can catalyze ring-opening reactions.[1] While the electron-withdrawing nature of the sulfonyl group reduces the basicity of the azetidine nitrogen, strong acidic conditions could still lead to degradation. Basic conditions may also promote degradation, although the specific pathways may differ.

Q3: What are the likely degradation products of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A3: Potential degradation products could arise from the cleavage of the azetidine ring. Under acidic conditions, this could lead to the formation of 3-halo-1-aminopropane derivatives if halide ions are present, or other ring-opened products through nucleophilic attack by solvent molecules. Hydrolysis of the sulfonamide bond is also a possibility, though sulfonamides are generally considered to have high hydrolytic stability.[2]

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To minimize potential degradation, it is recommended to store solutions of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) and protected from light. The use of buffered solutions at a neutral pH (around 7) is advisable if compatible with the experimental setup. It is also recommended to prepare fresh solutions whenever possible and to avoid long-term storage in solution.

Troubleshooting Guides

Issue 1: Compound appears to be degrading in acidic solution.

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Decrease in the peak area of the parent compound over time.

  • Changes in the color or clarity of the solution.

Possible Cause:

  • Acid-catalyzed hydrolysis or ring-opening of the azetidine ring.[1][3] The pKa of the azetidine nitrogen is a critical factor; protonation can make the ring more susceptible to nucleophilic attack.[1]

Troubleshooting Steps:

  • pH Adjustment: If experimentally feasible, increase the pH of the solution to a neutral or slightly basic range.

  • Buffer Selection: Use a buffer system to maintain a stable pH.

  • Solvent Change: If possible, switch to a less protic or aprotic solvent.

  • Temperature Control: Perform experiments at lower temperatures to reduce the rate of degradation.

  • Forced Degradation Study: Conduct a controlled experiment to confirm pH sensitivity. Incubate the compound in solutions of varying pH (e.g., pH 3, 5, 7, 9) and monitor its stability over time by HPLC.

Issue 2: Inconsistent results or loss of compound in protic solvents (e.g., methanol, water).

Symptoms:

  • Poor reproducibility of experimental results.

  • Gradual decrease in compound concentration in prepared solutions.

Possible Cause:

  • Solvolysis, where the solvent acts as a nucleophile, leading to the opening of the azetidine ring.

Troubleshooting Steps:

  • Solvent Selection: If the experimental protocol allows, consider using aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • Solution Preparation: Prepare solutions immediately before use.

  • Stability Check: Perform a time-course experiment in the problematic solvent. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the degradation rate.

Experimental Protocols

Protocol 1: Forced Degradation Study by HPLC

This protocol is designed to assess the stability of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- under various stress conditions.

Materials:

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer solutions (pH 3, 5, 7, 9)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, buffered solutions).

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze the samples by a validated HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

ConditionTime (hours)Parent Compound Remaining (%)
0.1 M HCl0100
285
660
1235
2410
pH 7 Buffer0100
299
698
1297
2495
0.1 M NaOH0100
290
675
1255
2430

Visualizations

Potential Degradation Pathway

The following diagram illustrates a hypothetical acid-catalyzed ring-opening of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

G cluster_0 Acid-Catalyzed Ring Opening A Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (Parent Compound) B Protonated Azetidine Intermediate A->B H+ (Acid) C Ring-Opened Carbocation B->C Ring Opening D Ring-Opened Product (e.g., alcohol from water attack) C->D Nucleophile (e.g., H2O)

Caption: Hypothetical acid-catalyzed degradation pathway.

Experimental Workflow for Stability Testing

This diagram outlines the steps for conducting a stability study.

G cluster_1 Stability Testing Workflow prep Prepare Stock Solution in ACN stress Dilute in Stress Solutions (Acid, Base, Buffers) prep->stress incubate Incubate at Controlled Temperature stress->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Tabulate and Analyze Data analyze->data

Caption: Workflow for forced degradation studies.

References

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" common synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is showing a low yield of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common cause. Ensure that the reaction has been allowed to proceed for a sufficient amount of time and that the temperature is optimal. Secondly, side reactions may be consuming your starting materials. The primary side reaction of concern is the dimerization or polymerization of the azetidine starting material, especially in the presence of a strong base. Another possibility is the hydrolysis of 4-fluorobenzenesulfonyl chloride. To mitigate these issues, consider the following:

    • Reaction Conditions: Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-fluorobenzenesulfonyl chloride to ensure complete consumption of the azetidine.

    • Temperature Control: The reaction is often performed at a low temperature (0 °C) initially and then allowed to warm to room temperature. This can help to control the rate of reaction and minimize side products.

    • Purification: Yield loss can also occur during work-up and purification. Ensure proper extraction and chromatographic techniques to minimize product loss.

Issue 2: Presence of Unexpected Impurities in the Final Product

  • Question: I am observing significant impurities in my final product after purification. What are these impurities and how can I avoid them?

  • Answer: The most common impurities in the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are typically unreacted starting materials, byproducts of side reactions, and degradation products. Please refer to the table below for a summary of common impurities. To minimize these impurities, ensure the reaction goes to completion and that the work-up procedure is effective in removing unreacted starting materials and water-soluble byproducts. Careful column chromatography is usually necessary to separate the desired product from closely related impurities.

Issue 3: Difficulty in Purifying the Product

  • Question: I am having trouble purifying Azetidine, 1-[(4-fluorophenyl)sulfonyl]- by column chromatography. The fractions are not clean. What can I do?

  • Answer: Purification can be challenging if the polarity of the product is very close to that of the impurities. Here are a few troubleshooting tips:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.

    • Column Packing: Ensure your column is packed properly to avoid channeling.

    • Alternative Purification Methods: If column chromatography is ineffective, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Frequently Asked Questions (FAQs)

  • Question: What is the most common synthetic route for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

  • Answer: The most common and straightforward synthesis involves the reaction of azetidine with 4-fluorobenzenesulfonyl chloride in the presence of a base. This is a standard nucleophilic substitution reaction where the nitrogen of the azetidine ring attacks the sulfur atom of the sulfonyl chloride, displacing the chloride.

  • Question: What are the expected spectroscopic data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

  • Answer: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

    • ¹H NMR: Signals corresponding to the protons on the azetidine ring and the fluorophenyl group. The aromatic protons will appear in the downfield region (around 7-8 ppm), and the azetidine protons will be in the upfield region (around 3-4 ppm).

    • ¹³C NMR: Peaks for the carbons of the azetidine ring and the fluorophenyl group.

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀FNO₂S, MW: 215.24 g/mol ).

  • Question: Is Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stable? What are the recommended storage conditions?

  • Answer: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases can lead to degradation, potentially through the opening of the azetidine ring. It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents, acids, and bases.

Data Presentation

Table 1: Common Synthesis Impurities for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Impurity NameStructureTypical SourceTypical Amount (%)
AzetidineUnreacted starting material< 1
4-Fluorobenzenesulfonyl chlorideUnreacted starting material< 0.5
4-Fluorobenzenesulfonic acidHydrolysis of 4-fluorobenzenesulfonyl chloride< 1-2
Bis(4-fluorophenyl)sulfoneSide reaction during the synthesis of the sulfonyl chloride< 0.5
Azetidine Dimer/Polymer(C₃H₇N)nSelf-reaction of azetidineVariable, can be significant with improper base or temperature control

Note: The typical amounts are illustrative and can vary significantly depending on the reaction conditions and purification efficiency.

Experimental Protocols

1. Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

This protocol describes a general procedure for the synthesis of the target compound.

  • Materials:

    • Azetidine

    • 4-Fluorobenzenesulfonyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • To a solution of azetidine (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.5 eq).

    • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction with water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

2. HPLC Method for Impurity Profiling

This is a general-purpose HPLC method that can be used as a starting point for the analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and its impurities. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Mandatory Visualization

Synthesis_Pathway_and_Impurity_Formation cluster_impurities Potential Impurities Azetidine Azetidine Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Azetidine->Product UnreactedAzetidine Unreacted Azetidine Azetidine->UnreactedAzetidine Incomplete reaction Dimer Azetidine Dimer/Polymer Azetidine->Dimer Self-reaction SulfonylChloride 4-Fluorobenzenesulfonyl chloride SulfonylChloride->Product UnreactedSulfonyl Unreacted 4-Fluorobenzenesulfonyl chloride SulfonylChloride->UnreactedSulfonyl Incomplete reaction HydrolysisProduct 4-Fluorobenzenesulfonic acid SulfonylChloride->HydrolysisProduct Hydrolysis (H₂O) Base Base (e.g., TEA) Base->Product

Caption: Synthesis pathway and potential impurity formation.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Tree Start Low Yield or High Impurity? CheckReaction Check Reaction Conditions Start->CheckReaction Yes CheckPurification Check Purification Start->CheckPurification Reaction appears clean by TLC Anhydrous Ensure Anhydrous Conditions CheckReaction->Anhydrous Moisture suspected Stoichiometry Optimize Stoichiometry CheckReaction->Stoichiometry Incomplete reaction Temperature Control Temperature CheckReaction->Temperature Side products observed Chromatography Optimize Chromatography CheckPurification->Chromatography Poor separation Recrystallize Consider Recrystallization CheckPurification->Recrystallize Oily product

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Optimizing Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a specific focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A1: The synthesis typically involves the reaction of azetidine with 4-fluorophenylsulfonyl chloride in the presence of a base. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: What is a typical starting temperature for this reaction?

A2: A common starting point for the N-sulfonylation of amines is to run the reaction at a low temperature, such as 0 °C (ice bath), to control the initial exothermic reaction. The temperature can then be gradually raised to room temperature.

Q3: Why is temperature control important in this synthesis?

A3: Temperature control is critical for several reasons. It can influence the reaction rate, the formation of byproducts, and the stability of the azetidine ring. Azetidines, being strained four-membered rings, can be susceptible to ring-opening side reactions under harsh conditions, which may be exacerbated at higher temperatures.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include the formation of polymeric byproducts if the aniline is not protected[1], and decomposition or ring-opening of the azetidine starting material. At elevated temperatures, the sulfonyl chloride may also degrade.

Q5: Which solvents are suitable for this reaction?

A5: Aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used for this type of reaction. The choice of solvent can influence reaction rate and solubility of the reagents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Ineffective base. 2. Low reaction temperature. 3. Deactivated 4-fluorophenylsulfonyl chloride.1. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry. 2. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating (e.g., 40-60 °C) can be explored. 3. Use freshly purchased or properly stored 4-fluorophenylsulfonyl chloride. Sulfonyl chlorides can hydrolyze over time.
Presence of Multiple Spots on TLC (Impure Product) 1. Reaction temperature is too high, leading to decomposition. 2. Formation of oligomeric or polymeric byproducts. 3. Unreacted starting materials.1. Maintain a lower reaction temperature (0 °C to room temperature). 2. Ensure slow, dropwise addition of the sulfonyl chloride to the solution of azetidine and base to avoid localized high concentrations. 3. Increase the reaction time or consider a modest increase in temperature after initial stirring at a lower temperature.
Azetidine Starting Material Consumed, but Target Product Yield is Low 1. Ring-opening of the azetidine under the reaction conditions. 2. Product is soluble in the aqueous phase during workup.1. Use milder reaction conditions, particularly a lower temperature and a non-nucleophilic base. 2. During the aqueous workup, ensure the pH is appropriate and perform multiple extractions with a suitable organic solvent to maximize product recovery.

Experimental Protocols

General Protocol for the Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

This protocol is a general guideline. Optimization, particularly of the reaction temperature, is recommended.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, 10 mL per mmol of azetidine).

    • Cool the mixture to 0 °C using an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (1.2 to 1.5 equivalents).

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-fluorophenylsulfonyl chloride (1.0 to 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the 4-fluorophenylsulfonyl chloride solution dropwise to the stirred azetidine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Progression:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and continue stirring for an additional 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Temperature Optimization Study

To determine the optimal reaction temperature, a series of small-scale experiments can be conducted at different temperatures. The following table illustrates a potential outcome of such a study.

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (by LC-MS) Observations
102445>98%Slow reaction rate, clean product.
2Room Temperature (~25)1285>95%Good balance of reaction rate and purity.
34069290%Faster reaction, slight increase in impurities.
46048885%Increased byproduct formation observed. Some studies on related azetidine sulfonyl fluorides show activation at this temperature[2].
580 (Reflux in DCM)275<80%Significant decomposition and byproduct formation.

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Azetidine + Solvent + Base cooling Cool to 0 °C reagents->cooling addition Slow Addition cooling->addition sulfonyl_chloride 4-Fluorophenylsulfonyl Chloride Solution sulfonyl_chloride->addition stir_rt Stir & Warm to RT addition->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor quench Quench with Water monitor->quench extraction Aqueous Workup & Extraction quench->extraction purification Dry & Purify extraction->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure Impurity Troubleshooting start Reaction Issue? low_yield Low Yield start->low_yield Yes impure Impure Product start->impure Yes check_temp Increase Temperature? low_yield->check_temp check_base Check Base Activity low_yield->check_base check_reagent Check Sulfonyl Chloride Quality low_yield->check_reagent lower_temp Decrease Temperature impure->lower_temp slow_addition Slower Addition Rate impure->slow_addition purify Optimize Purification impure->purify

Caption: Logical flow for troubleshooting common issues in the synthesis.

References

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Welcome to the technical support center for "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-". This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile chemical intermediate. While not a catalyst itself, this N-sulfonylated azetidine is a valuable building block in organic synthesis, prized for its reactivity driven by ring strain. This guide provides troubleshooting advice and answers to frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A1: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is primarily used as an intermediate in organic synthesis. Its strained four-membered ring makes it a useful building block for the synthesis of more complex nitrogen-containing molecules, which are of interest in medicinal chemistry and drug discovery. The sulfonyl group acts as a protecting group and can also influence the reactivity of the azetidine ring.

Q2: How should I store and handle Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A2: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to avoid contact with strong oxidizing agents and strong acids or bases. When handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q3: What are the typical reaction types where this compound is used?

A3: N-sulfonylated azetidines like this one can undergo several types of reactions, including:

  • Nucleophilic Ring-Opening: The strained azetidine ring can be opened by various nucleophiles to introduce functional groups.

  • [2+2] Cycloadditions: The imine functionality, if formed in situ, can participate in cycloaddition reactions.

  • Ring Expansions: Under certain conditions, the four-membered ring can be expanded to form larger heterocycles like pyrrolidines.

  • Deprotection: The (4-fluorophenyl)sulfonyl group can be removed to yield the free amine, allowing for further functionalization.

Q4: Is Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stable under acidic or basic conditions?

A4: The stability of N-sulfonylated azetidines can be sensitive to both acidic and basic conditions. Strong acids may lead to decomposition, while strong bases can promote ring-opening or other rearrangements. The specific conditions for a reaction should be carefully optimized. For example, base-induced cyclization of related compounds is a known method for forming azetidines, but harsh basic conditions can also lead to unwanted side reactions[1].

Troubleshooting Guides

Issue 1: Low Yield in Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.
Inefficient cyclizationThe choice of base and solvent is critical for the intramolecular cyclization to form the azetidine ring. If using a method involving the cyclization of a precursor, screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., acetonitrile, DMF).
Precursor instabilityEnsure the starting materials, such as the corresponding 1,3-amino alcohol or haloamine, are pure and handled under appropriate conditions to prevent degradation before cyclization.
Steric hindranceIf the precursors are sterically hindered, the cyclization may be slow. In such cases, higher temperatures or more reactive reagents might be necessary, though this can also lead to side products.
Issue 2: Formation of Side Products
Potential Cause Suggested Solution
Dimerization or polymerizationHigh concentrations of starting materials can sometimes lead to intermolecular reactions. Try performing the reaction under more dilute conditions. Anionic ring-opening polymerization of N-sulfonylated azetidines is a known process, especially at elevated temperatures[2].
Ring-opening of the productIf the reaction conditions are too harsh (e.g., strong nucleophiles, high temperature), the newly formed azetidine ring may undergo nucleophilic attack. Use milder conditions or protect reactive functional groups.
IsomerizationDepending on the substituents and reaction conditions, epimerization at stereocenters can occur. The choice of base and solvent can influence the stereochemical outcome.
Elimination reactionsIf there are suitable leaving groups on the precursor, elimination reactions can compete with the desired cyclization. Choose reaction conditions that favor nucleophilic substitution over elimination.
Issue 3: Difficulty in Product Purification

| Potential Cause | Suggested Solution | | Co-elution with starting material | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. | | Presence of inorganic salts | If a strong base is used, residual salts can complicate purification. Perform an aqueous work-up to remove most of the inorganic impurities before chromatography. | | Product instability on silica gel | N-sulfonylated azetidines can sometimes be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel, or alternative purification methods like preparative HPLC or crystallization. | | Oily product | If the product is an oil and difficult to handle, try to form a crystalline derivative for characterization or long-term storage, if applicable. |

Experimental Protocols

Protocol 1: General Synthesis of a 1-Sulfonylazetidine via Intramolecular Cyclization

This protocol is a generalized procedure based on common synthetic routes to N-sulfonylated azetidines.

  • Precursor Synthesis: Synthesize the corresponding N-(4-fluorophenyl)sulfonyl-3-amino-1-propanol or a derivative with a leaving group (e.g., halide, tosylate) at the 1-position.

  • Cyclization:

    • Dissolve the precursor in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add a base (e.g., 1.5 equivalents of potassium carbonate or sodium hydride) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Precursor Synthesis precursor N-(4-fluorophenyl)sulfonyl -3-amino-1-propanol derivative start->precursor cyclization Intramolecular Cyclization (Base, Solvent) precursor->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- purification->product troubleshooting_logic start Low Reaction Yield? check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_conditions Review Reaction Conditions (Base/Solvent) start->check_conditions check_precursor Verify Precursor Purity start->check_precursor incomplete Incomplete Reaction check_completion->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal impure Impure Precursor check_precursor->impure solution1 Extend Time / Increase Temp incomplete->solution1 solution2 Screen Bases / Solvents suboptimal->solution2 solution3 Re-purify Starting Material impure->solution3

References

"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" troubleshooting failed reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this important building block.

Troubleshooting Failed Reactions

This section provides guidance on how to identify and resolve common problems that may arise during the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. The typical synthetic route involves the reaction of azetidine with 4-fluorophenylsulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a very low yield of the desired product. What are the possible causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or another suitable monitoring technique. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of side products is a common cause of low yields. One significant side reaction is the oligomerization of the azetidine starting material or the product.

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. It is crucial to use a non-nucleophilic base to avoid competing reactions with the sulfonyl chloride.

  • Product Loss During Workup and Purification: The product may be lost during aqueous extraction if the pH is not carefully controlled. Additionally, improper purification techniques can lead to significant product loss.

Q2: I am observing the formation of a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is this and how can I prevent it?

A2: The formation of an insoluble, high molecular weight material is likely due to the oligomerization or polymerization of azetidine or the N-sulfonylated product. N-Arylsulfonylation of azetidinones has been reported to lead to oligomerization products. To minimize this:

  • Increase Sulfonyl Chloride Concentration: A simple and effective method to reduce oligomerization is to increase the concentration of the 4-fluorophenylsulfonyl chloride in the reaction mixture.

  • Control Stoichiometry and Addition Rate: Use a slight excess of the sulfonyl chloride and consider adding the azetidine starting material slowly to the reaction mixture containing the sulfonyl chloride and base. This ensures that the azetidine reacts with the sulfonyl chloride before it can react with another azetidine molecule.

Q3: My purified product appears to be degrading over time, even when stored. What are the stability issues with this compound?

A3: While specific stability data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is not extensively published, N-sulfonylazetidines can be susceptible to degradation under certain conditions.

  • Hydrolytic Instability: The sulfonyl group can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. It is recommended to store the compound in a neutral, dry environment.

  • Thermal Instability: While generally stable at room temperature, prolonged exposure to high temperatures may lead to decomposition. For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: I am having difficulty purifying the product by column chromatography. What are the recommended conditions?

A4: Purification of N-sulfonylated azetidines can sometimes be challenging due to their polarity and potential for interaction with the stationary phase.

  • Choice of Stationary Phase: Silica gel is commonly used. However, if the product is sensitive to the acidic nature of silica, basic alumina can be a suitable alternative.

  • Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system will depend on the specific impurities present. For example, a mobile phase of hexane grading to 5% EtOAc/hexane has been used for similar compounds.

Experimental Protocols

A detailed, optimized protocol is essential for a successful synthesis. Below is a general procedure for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

General Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Azetidine

  • 4-Fluorophenylsulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Data Presentation

The following table summarizes the potential impact of different reaction parameters on the yield of 1-arylsulfonylazetidines, based on general principles of sulfonylation reactions.

ParameterConditionExpected Outcome on YieldPotential Side Reactions to Consider
Base Triethylamine (Et3N)GoodFormation of triethylammonium chloride salt
Diisopropylethylamine (DIPEA)GoodLess nucleophilic than Et3N, may reduce side reactions
PyridineModerateCan act as a nucleophilic catalyst, potentially leading to side products
Inorganic Bases (e.g., K2CO3)VariableHeterogeneous reaction, may require longer reaction times or phase transfer catalyst
Solvent Dichloromethane (DCM)GoodCommon aprotic solvent, good solubility for reagents
Tetrahydrofuran (THF)GoodAprotic, good alternative to DCM
Acetonitrile (MeCN)ModerateCan be reactive under certain conditions
TolueneModerateHigher boiling point, may be useful for less reactive substrates
Temperature 0 °C to Room TemperatureOptimalBalances reaction rate and minimizes side reactions
Elevated TemperatureIncreased RateMay promote oligomerization and decomposition

Visualizations

Troubleshooting Logic for Low Product Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Troubleshooting_Low_Yield start Low Product Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time Yes side_products Analyze for Side Products (NMR, MS) incomplete->side_products No success Improved Yield extend_time->success oligomerization Oligomerization Observed? side_products->oligomerization workup_issue Check Workup/Purification Procedure side_products->workup_issue No obvious side products increase_sulfonyl_chloride Increase [Sulfonyl Chloride] or Slow Azetidine Addition oligomerization->increase_sulfonyl_chloride Yes optimize_conditions Optimize Reaction Conditions (Base, Solvent) oligomerization->optimize_conditions No increase_sulfonyl_chloride->success optimize_conditions->success adjust_ph Adjust pH during Extraction workup_issue->adjust_ph optimize_chromatography Optimize Chromatography (Stationary/Mobile Phase) workup_issue->optimize_chromatography adjust_ph->success optimize_chromatography->success

Caption: A decision tree for troubleshooting low yields.

General Experimental Workflow

This diagram outlines the typical experimental sequence for the synthesis and purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Dissolve Azetidine & Base in Solvent cooling Cool to 0 °C reagents->cooling addition Slow Addition of 4-Fluorophenylsulfonyl Chloride cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 (aq) and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) dry->chromatography characterization Characterize Pure Product (NMR, MS, etc.) chromatography->characterization

Technical Support Center: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method development of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- to consider for analytical method development?

A1: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a moderately polar compound containing a sulfonyl group, a fluorophenyl ring, and an azetidine moiety. Its structure suggests good UV absorbance due to the aromatic ring, making UV-based detection in HPLC a suitable choice. The presence of the nitrogen atom in the azetidine ring means its basicity should be considered, as it can influence peak shape and retention in reversed-phase chromatography.[1][2][3] The strained azetidine ring may also be susceptible to ring-opening under certain conditions, particularly acidic environments.[4]

Q2: Which chromatographic mode is most suitable for the analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally suitable technique for a compound with the polarity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. A C18 or C8 column would be a good starting point. Due to the basic nature of the azetidine nitrogen, using a mobile phase with a pH that ensures the analyte is in a single ionic form (either protonated or neutral) is crucial for good peak shape.

Q3: What are the potential stability issues I should be aware of during sample preparation and analysis?

A3: The azetidine ring, being a strained four-membered ring, can be susceptible to degradation, particularly under strong acidic or basic conditions, which could lead to ring-opening.[4] The sulfonamide group is generally stable, but can undergo hydrolysis under harsh conditions.[5][6] It is advisable to control the pH of your sample and mobile phase and to perform forced degradation studies to understand the compound's stability profile.

Q4: How can I improve the peak shape for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-?

A4: Poor peak shape, such as tailing, is often observed for basic compounds in RP-HPLC. To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below or above the pKa of the azetidine nitrogen to ensure it is fully ionized or fully neutral.

  • Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to control the mobile phase pH effectively.

  • Column Choice: Employ a column with high-purity silica and end-capping to minimize interactions with residual silanols.

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask active silanol sites on the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical method development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column 1. Adjust mobile phase pH. For this basic compound, a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) is often effective. 2. Incorporate a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. 3. Switch to a column specifically designed for basic compounds or one with advanced end-capping.
Column Overload 1. Reduce the injection volume or the concentration of the sample.[7] 2. Dilute the sample in the mobile phase.[8]
Sample Solvent Effects 1. Ensure the sample solvent is weaker than or the same as the initial mobile phase composition.[9]
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.[7][10]
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition 1. Ensure proper mobile phase preparation and mixing.[7] 2. Degas the mobile phase thoroughly to prevent air bubbles.[7]
Temperature Variations 1. Use a column oven to maintain a consistent temperature.[7][9]
Pump Malfunction or Leaks 1. Check the HPLC system for any leaks.[8] 2. Purge the pump to remove any trapped air bubbles.[8]
Column Equilibration 1. Ensure the column is adequately equilibrated with the mobile phase before each injection.[7]
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Inappropriate Detection Wavelength 1. Determine the UV maximum absorbance (λmax) of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- by scanning a standard solution with a UV-Vis spectrophotometer or a PDA detector.
Sample Degradation 1. Investigate sample stability in the prepared diluent and at the storage temperature.[4][5] 2. Prepare fresh samples before analysis.
Detector Malfunction 1. Check the detector lamp's energy. Replace if necessary.[7]
High Baseline Noise 1. Ensure high purity of mobile phase solvents and additives.[10] 2. Clean the detector flow cell.[7]

Experimental Protocols

Example RP-HPLC Method for Purity Assessment
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (example, should be determined experimentally)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Forced Degradation Study Protocol

To assess the stability of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a forced degradation study can be performed under the following conditions. The samples are then analyzed using the developed stability-indicating HPLC method.

Condition Protocol
Acid Hydrolysis 1 mg/mL in 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis 1 mg/mL in 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105 °C for 48 hours
Photolytic Degradation Solid drug substance exposed to UV light (254 nm) and visible light for 7 days

Visualizations

MethodDevelopmentWorkflow Start Define Analytical Target Profile LitSearch Literature & Compound Property Review Start->LitSearch InitialMethod Select Initial Method Conditions (Column, Mobile Phase, Detector) LitSearch->InitialMethod Screening Screening Experiments (Gradient, pH, Organic Solvent) InitialMethod->Screening Optimization Method Optimization (Fine-tune parameters) Screening->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation End Final Analytical Method Validation->End

Caption: General workflow for analytical method development.

TroubleshootingPeakTailing Start Peak Tailing Observed CheckpH Is Mobile Phase pH Optimized? Start->CheckpH AdjustpH Adjust pH (e.g., 2.5-3.5) CheckpH->AdjustpH No CheckOverload Is Column Overloaded? CheckpH->CheckOverload Yes AdjustpH->CheckOverload ReduceConc Reduce Sample Concentration/ Injection Volume CheckOverload->ReduceConc Yes CheckColumn Is Column Health Good? CheckOverload->CheckColumn No ReduceConc->CheckColumn FlushReplace Flush or Replace Column CheckColumn->FlushReplace No Resolved Peak Shape Improved CheckColumn->Resolved Yes FlushReplace->Resolved

Caption: Troubleshooting decision tree for peak tailing.

DegradationPathways Parent Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Acid Acid Hydrolysis Parent->Acid Base Base Hydrolysis Parent->Base Oxidation Oxidation Parent->Oxidation RingOpening Azetidine Ring Opening Product Acid->RingOpening SulfonamideCleavage Sulfonamide Cleavage Products Base->SulfonamideCleavage N_Oxide N-Oxide Formation Oxidation->N_Oxide

Caption: Potential degradation pathways under stress conditions.

References

Validation & Comparative

A Comparative Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and Other Sulfonylated Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems like azetidine offers a compelling avenue for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, N-sulfonylated azetidines have emerged as a versatile class of compounds. This guide provides a comparative overview of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- against other sulfonylated azetidines, supported by available experimental data and methodologies.

The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry to impart desirable characteristics such as improved metabolic stability, enhanced solubility, and greater three-dimensional structural diversity.[1][2] The sulfonylation of the azetidine nitrogen further refines these properties and provides a synthetically tractable handle for further functionalization. This comparative guide will delve into the nuances that distinguish Azetidine, 1-[(4-fluorophenyl)sulfonyl]- from its counterparts bearing different sulfonyl substituents.

Physicochemical and Reactivity Profile

The electronic nature of the substituent on the phenylsulfonyl group plays a pivotal role in the reactivity and properties of the N-sulfonylated azetidine. The 4-fluoro substituent in Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is a key differentiator.

A recent study on the anionic ring-opening polymerization (AROP) of various N-(alkylsulfonyl)azetidines provides insights into how the sulfonyl group influences reactivity. While this study did not include arylsulfonylated azetidines, it demonstrated that the nature of the alkyl group (methanesulfonyl, ethanesulfonyl, 2-propanesulfonyl, and tert-butylsulfonyl) significantly impacts polymerization kinetics.[3] For instance, at 120 °C, N-(2-propanesulfonyl)azetidine polymerized the fastest, whereas at 180 °C, N-(methanesulfonyl)azetidine exhibited the highest rate.[3] This suggests that both steric and electronic factors associated with the sulfonyl substituent govern the reactivity of the azetidine ring.

While direct comparative data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is not extensively available in the public domain, we can infer its properties based on the known effects of a para-fluoro substituent on a phenyl ring. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the electron density on the sulfonyl group and, consequently, the azetidine nitrogen.

Table 1: Comparative Physicochemical and Reactivity Properties of N-Sulfonylated Azetidines

CompoundSulfonyl SubstituentExpected Electronic EffectPotential Impact on Azetidine Ring
Azetidine, 1-[(4-fluorophenyl)sulfonyl]- 4-FluorophenylStrong -I, Weak +MIncreased electrophilicity of the sulfonyl group, potential for altered ring stability and reactivity compared to non-fluorinated analogues.
Azetidine, 1-(phenylsulfonyl)-PhenylNeutral referenceBaseline for comparison.
Azetidine, 1-[(4-chlorophenyl)sulfonyl]-4-ChlorophenylStrong -I, Weak +MSimilar to 4-fluoro but with different steric and electronic contributions.
Azetidine, 1-(methylsulfonyl)-MethylElectron-donating (inductive)Increased electron density on the sulfonyl group compared to arylsulfonyl derivatives.
Azetidine, 1-(ethylsulfonyl)-EthylMore electron-donating than methylFurther increase in electron density on the sulfonyl group.

Note: This table is based on general chemical principles, as direct comparative experimental data is limited in the provided search results.

Biological Activity and Applications

Sulfonylated azetidines are valuable building blocks in drug discovery.[4] The specific substitution on the sulfonyl moiety can significantly impact biological activity. For instance, a series of novel azetidine-containing analogues of the antitumor agent TZT-1027 were synthesized, where different substitutions on a 3-aryl-azetidine moiety led to a range of antiproliferative activities.[5] Although these compounds were not N-sulfonylated in the same manner as the topic compound, this works highlights the sensitivity of biological activity to subtle structural changes on the azetidine scaffold.

The sulfonyl group itself is a common pharmacophore. For example, some 2-azetidinones with sulfonamide structures have shown excellent antioxidant activity.[6]

While specific biological data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is not detailed in the available literature, its structural motifs are present in compounds with therapeutic potential. For example, a series of atypical dopamine transporter (DAT) inhibitors feature a bis(4-fluorophenyl)methyl)sulfinyl group, underscoring the relevance of the 4-fluorophenyl moiety in neurologically active compounds.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of sulfonylated azetidines are crucial for reproducible research.

General Synthesis of N-Sulfonylated Azetidines

A common method for the synthesis of N-sulfonylated azetidines involves the reaction of azetidine with a corresponding sulfonyl chloride in the presence of a base.

Protocol:

  • Dissolution: Azetidine hydrochloride is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to neutralize the hydrochloride and free the azetidine base.

  • Sulfonylation: The desired sulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride) is added dropwise to the reaction mixture at a controlled temperature, often 0 °C to room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired N-sulfonylated azetidine.

Caption: General workflow for the synthesis of N-sulfonylated azetidines.

Signaling Pathways

The specific signaling pathways modulated by Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are not well-defined in the current literature. However, the incorporation of the azetidine scaffold into known bioactive molecules suggests that it can serve as a bioisosteric replacement for other cyclic systems, thereby influencing the interaction of the parent molecule with its target. For example, spirocyclic azetidines have been shown to act as bioisosteres for common saturated six-membered heterocycles in anticancer and antibacterial agents.[8]

The design of molecules containing the sulfonylated azetidine moiety often targets specific enzymes or receptors. The overall shape, polarity, and hydrogen bonding capacity of the molecule, which are influenced by the sulfonylated azetidine, will determine its binding affinity and downstream effects on signaling pathways.

Caption: Hypothetical mechanism of action for a sulfonylated azetidine.

Conclusion

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- represents a valuable, yet underexplored, member of the N-sulfonylated azetidine family. While direct comparative studies are sparse, foundational chemical principles suggest that the 4-fluoro substituent imparts distinct electronic properties that can influence its reactivity, physicochemical characteristics, and ultimately its biological activity. Further head-to-head experimental comparisons with other sulfonylated azetidines are warranted to fully elucidate its potential in drug discovery and development. The synthetic accessibility and the tunability of the sulfonyl group make this class of compounds a rich area for future investigation.

References

Comparative Analysis of the Biological Activity of 1-[(4-Fluorophenyl)sulfonyl]azetidine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the biological activities of structurally related compounds to infer the potential therapeutic applications of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. The following sections detail the observed activities of azetidin-2-one sulfonyl derivatives, 1-(benzenesulfonyl)azetidine analogs, and other azetidine-containing compounds, supported by experimental data and methodologies.

Antimicrobial Activity of Azetidin-2-one Sulfonyl Derivatives

A significant body of research has focused on the antimicrobial properties of azetidin-2-ones (β-lactams) bearing a sulfonyl moiety. These compounds have been synthesized and evaluated against a range of bacterial and fungal pathogens.

Quantitative Data Summary
Compound ClassTest OrganismActivityReference
Substituted phenyl azetidin-2-one sulphonyl derivativesStaphylococcus epidermidis ATCC 12228MIC: 128 µg/mL[1]
Enterococcus faecalis ATCC 25912MIC: 256 µg/mL[1]
Pseudomonas aeruginosa CIP 82118MIC: 128 µg/mL[1]
Colletotrichum capsiciSignificant antifungal activity[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Broth Micro-Dilution Method for Antibacterial Susceptibility Testing: [1]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the inoculum is standardized to a concentration of 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer and Enzyme Inhibitory Activity of 1-(Benzenesulfonyl)azetidine Analogs

Derivatives of 1-(benzenesulfonyl)azetidine have been investigated for their potential as anticancer agents and enzyme inhibitors. The sulfonyl group is known to interact with various biological targets.

Quantitative Data Summary
Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Azetidine derivativesHL-60 (human leukemia)19 µM to 42 µM[3]
Azetidine-based compoundsSTAT30.38–0.98 μM[4]
Benzenesulfonic acid derivativesHuman Neutrophil Elastase (hNE)35.2 µM (for compound 4f)[5]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

MTT Assay for Anticancer Activity: [3]

  • Cell Seeding: Cancer cell lines (e.g., HL-60) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

In vitro STAT3 Inhibition Assay: [4]

  • Protein Preparation: Recombinant STAT3 protein is purified.

  • Compound Incubation: The test compounds are incubated with the STAT3 protein.

  • DNA Binding: A labeled DNA probe containing the STAT3 binding site is added to the mixture.

  • Electrophoretic Mobility Shift Assay (EMSA): The protein-DNA complexes are separated by native polyacrylamide gel electrophoresis.

  • Detection and Quantification: The gel is imaged, and the intensity of the shifted bands is quantified to determine the extent of inhibition.

Dipeptidyl Peptidase IV (DPP-IV) and Soluble Epoxide Hydrolase (sEH) Inhibition

Fluorinated azetidines have shown promise as inhibitors of DPP-IV, a target for type 2 diabetes treatment. Furthermore, related heterocyclic structures have been explored as inhibitors of soluble epoxide hydrolase (sEH), a target for inflammatory and hypertensive disorders.

Quantitative Data Summary
Compound ClassTargetActivityReference
Fluorinated azetidine amidesDipeptidyl Peptidase IV (DPP-IV)Sub-micromolar to low nanomolar IC₅₀ values[6][7]
N,N'-disubstituted ureas and amidesSoluble Epoxide Hydrolase (sEH)IC₅₀ values ranging from 1.1 nM to 4.2 µM[8]
Experimental Protocols

DPP-IV Inhibition Assay: [9]

  • Enzyme and Substrate Preparation: Recombinant human DPP-IV and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the DPP-IV enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • IC₅₀ Calculation: The rate of reaction is calculated, and the IC₅₀ value is determined from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a potential signaling pathway that could be modulated by azetidine derivatives and a general workflow for antimicrobial susceptibility testing.

G Potential GPCR Signaling Pathway Modulation cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Regulates Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR Activates Azetidine Azetidine Derivative (Potential Modulator) Azetidine->GPCR Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Potential modulation of a G-protein coupled receptor (GPCR) signaling pathway by an azetidine derivative.

experimental_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Test Compound serial_dilution->inoculate_plate incubate Incubate at 37°C for 16-24h inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

While the biological activity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- remains to be explicitly defined, the analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The presence of the azetidine ring and the fluorophenylsulfonyl group in compounds with demonstrated antimicrobial, anticancer, and enzyme inhibitory activities suggests that the title compound warrants further investigation in these therapeutic areas. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore the biological potential of this and related chemical entities. Future studies involving in vitro and in vivo screening of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are essential to elucidate its specific biological functions and therapeutic utility.

References

Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of azetidine-containing compounds, with a focus on derivatives incorporating a sulfonyl or related moiety. The objective is to delineate structure-activity relationships (SAR) and present supporting experimental data to inform future drug design and development efforts. While specific SAR studies on "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" are limited in publicly available literature, this guide synthesizes data from broader studies on related azetidine derivatives to provide valuable insights into their therapeutic potential.

Overview of Biological Activities

Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and provide novel three-dimensional chemical space for drug-target interactions. When coupled with a sulfonyl or amide group, these derivatives have demonstrated a range of biological activities, including:

  • Antimicrobial and Antiviral Activity: Certain substituted phenyl azetidin-2-one sulfonyl derivatives have shown notable in-vitro antibacterial and antifungal activity. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial efficacy.[1]

  • STAT3 Inhibition: (R)-azetidine-2-carboxamide analogs have emerged as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. These compounds have demonstrated sub-micromolar inhibitory potencies.[2]

  • Cholesterol Absorption Inhibition: 2-Azetidinone derivatives bearing a sulfonamide group in the side chain have been investigated as potential cholesterol absorption inhibitors, targeting the Niemann-Pick C1-like 1 (NPC1L1) protein.[3]

  • Vesicular Dopamine Uptake Inhibition: Novel cis- and trans-azetidine analogs have been identified as potent inhibitors of vesicular dopamine uptake, suggesting their potential in treating methamphetamine abuse.[4][5]

  • GABA Uptake Inhibition: Azetidine derivatives, as conformationally constrained GABA analogs, have been evaluated for their inhibitory potency on GABA transporters GAT-1 and GAT-3.[6]

Structure-Activity Relationship (SAR) Studies

Azetidine-2-carboxamides as STAT3 Inhibitors

A study on (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors revealed key structural features influencing their potency. Optimization of a proline-based lead into the more constrained azetidine ring system led to a significant increase in inhibitory activity.

Table 1: STAT3 DNA-Binding Inhibitory Activity of (R)-Azetidine-2-carboxamide Analogs [2]

Compound IDR Group ModificationIC50 (µM) for STAT3
5a (Not specified)0.55
5o (Not specified)0.38
8i (Not specified)0.34
7e (Not specified)(Cellular activity highlighted)
7f (Not specified)(Cellular activity highlighted)
7g (Not specified)(Cellular activity highlighted)
9k (Not specified)(Cellular activity highlighted)

Note: Specific R group structures for each compound are detailed in the source publication. The table highlights the sub-micromolar potency achieved through modifications of the azetidine scaffold.

The study indicated that the rigid azetidine scaffold is crucial for potent STAT3 inhibition. Further modifications focused on improving cell permeability and other physicochemical properties, leading to compounds like 7e, 7f, 7g, and 9k with good cellular activity.[2]

Phenylsulfonyl Hydrazides as Anti-inflammatory Agents

Research into phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents, through the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), provides insights into the role of the sulfonyl moiety. The study identified a potent derivative (7d) with an IC50 of 0.06 µM against PGE2 production, which did not affect COX-1 and COX-2 enzyme activities.[7] This highlights the potential for developing selective anti-inflammatory agents based on the phenylsulfonyl scaffold.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol is a generalized procedure based on methodologies described for evaluating STAT3 inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of test compounds on the DNA-binding ability of STAT3.

Materials:

  • Nuclear extracts from cell lines with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe (for STAT3 and STAT1).

  • Test compounds (azetidine derivatives).

  • Binding buffer (e.g., containing HEPES, MgCl2, EDTA, DTT, glycerol, and non-specific DNA like poly(dI-dC)).

  • Native polyacrylamide gel.

  • Phosphorimager system for visualization and quantification.

Procedure:

  • Prepare nuclear extracts from appropriate cells.

  • Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds at room temperature for 30 minutes.

  • Add the radiolabeled hSIE probe to the mixture and incubate for another 20-30 minutes at room temperature to allow for protein-DNA complex formation.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel by electrophoresis.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the bands corresponding to the STAT3:DNA complexes using a phosphorimager system.

  • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the STAT3 DNA-binding activity.

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) STAT3_dimer->Gene_Transcription Binds to DNA DNA DNA Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_dimer Inhibits DNA Binding Experimental_Workflow Start Start: Synthesize Azetidine Analogs Screening In vitro Screening (e.g., STAT3 DNA-Binding Assay) Start->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Cell_Assays Cell-based Assays (Viability, Apoptosis) Lead_Selection->Cell_Assays In_Vivo In vivo Studies (Xenograft Models) Cell_Assays->In_Vivo End Candidate Drug In_Vivo->End

References

Azetidine-Containing Tubulin Inhibitor Shows Potent Antitumor Efficacy Comparable to Known Clinical Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A novel azetidine-containing compound, identified as TZT-1027 analogue 1a , has demonstrated significant antitumor activity, with efficacy in the nanomolar range against human lung (A549) and colon (HCT116) cancer cell lines. This positions the compound as a promising candidate for further preclinical and clinical investigation. A detailed comparison with established tubulin inhibitors such as Paclitaxel, Vincristine, and Combretastatin A-4 reveals its competitive potency.

The compound, (S)-2-((R)-2-(Dimethylamino)-3-methylbutanamido)-N-((3R,4S,5S)-3-methoxy-1-((S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(3-phenylazetidin-1-yl)propyl)pyrrolidin-1-yl)-5-methyl-1-oxoheptan-4-yl)-N,3-dimethylbutanamide, is a synthetic analogue of TZT-1027, a derivative of the natural marine product dolastatin 10. Like its predecessors, it exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of the azetidine-containing compound 1a was evaluated against the A549 non-small cell lung cancer and HCT116 colorectal carcinoma cell lines. The half-maximal inhibitory concentrations (IC50) were determined and compared with those of commercially available, widely used tubulin inhibitors.

CompoundTarget/Mechanism of ActionIC50 (A549 Cells)IC50 (HCT116 Cells)
TZT-1027 analogue 1a Tubulin Polymerization Inhibitor2.2 nM2.1 nM
Paclitaxel Microtubule Stabilizer~1.35 nM - 10.18 µM~2.46 nM - 9.7 nM[1][2]
Vincristine Tubulin Polymerization Inhibitor~137 nMData varies significantly
Combretastatin A-4 Tubulin Polymerization Inhibitor~7.5 nM - 112 nM~6 nM - 8 nM

Note: IC50 values for known inhibitors can vary significantly between studies due to differences in experimental conditions such as incubation time and specific assay protocols. The values presented are a range collated from multiple sources for comparative purposes.

The data clearly indicates that the TZT-1027 analogue 1a exhibits potent anticancer activity, with IC50 values in the low nanomolar range, comparable and in some cases superior to established chemotherapeutic agents.

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin inhibitors are a cornerstone of cancer chemotherapy. They function by interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference can occur through two primary mechanisms: stabilization of microtubules, as seen with Paclitaxel, or inhibition of tubulin polymerization, the mechanism employed by Vincristine, Combretastatin A-4, and the TZT-1027 analogue 1a . By disrupting microtubule formation, these agents halt the cell cycle in the G2/M phase, preventing cell division and ultimately leading to programmed cell death (apoptosis).

Caption: Mechanism of action of tubulin polymerization inhibitors.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 and HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (TZT-1027 analogue 1a , Paclitaxel, Vincristine, Combretastatin A-4) or vehicle control (DMSO).

  • Incubation: The plates were incubated for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

The direct effect of the compounds on tubulin polymerization was assessed using a cell-free turbidimetric assay.

  • Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) was prepared and kept on ice.

  • Compound Addition: The test compounds were added to the reaction mixture at various concentrations. Paclitaxel and Colchicine were used as positive controls for polymerization enhancement and inhibition, respectively. A vehicle control (DMSO) was also included.

  • Initiation of Polymerization: The reaction mixtures were transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Monitoring Polymerization: The change in absorbance/fluorescence was monitored at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Data Analysis: The extent of polymerization inhibition or enhancement was determined by comparing the polymerization curves of the test compounds with the controls.

The promising in vitro efficacy of the azetidine-containing TZT-1027 analogue 1a warrants further investigation, including in vivo studies, to fully characterize its therapeutic potential as a novel anticancer agent.

Disclaimer: This article is for informational purposes only and does not constitute medical advice. The compounds discussed are for research use only and have not been approved for human use.

References

Validating In Vitro Efficacy: A Comparative Guide for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and Related Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro results of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-". Due to the limited publicly available data for this specific compound, we will draw comparisons from related sulfonyl-containing molecules and outline standard experimental protocols for in vitro validation. This approach offers a robust starting point for researchers seeking to characterize the biological activity of this and similar chemical entities.

Comparative Analysis of In Vitro Activity

The following table summarizes the in vitro antiproliferative activities of various sulfonyl-containing compounds against different cancer cell lines. This data, gathered from studies on analogous molecules, can serve as a benchmark for evaluating the potential efficacy of "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-".

Compound/DrugTarget Cell Line(s)Key In Vitro AssayReported Activity (e.g., IC50, GI50)Reference
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide Various Cancer Cell LinesAntiproliferative and Cytotoxic AssaysGI50: 1.64-1.86 μM; TGI: 3.16-3.81 μM; LC50: 5.53-7.27 μM[1][1]
Dihydrogenated Sulfonyl Derivatives HepG2 (Hepatocellular Carcinoma)MTT Antiproliferative Assay7.7 µM ≤ CC50 ≤ 25.6 µM[2][2]
N-ethyl toluene-4-sulphonamide (8a) MDA-MB231, MCF-7 (Breast Cancer), HeLa (Cervical Cancer)Cell Viability AssayShowed anticancer potential[3][3]
2,5-Dichlorothiophene-3-sulfonamide (8b) MDA-MB231, MCF-7 (Breast Cancer), HeLa (Cervical Cancer)Cell Viability AssayExhibited maximum anticancer potential compared to 8a[3][3]
Doxorubicin (Reference Drug) HepG2 (Hepatocellular Carcinoma)MTT Antiproliferative AssayCC50 = 0.2 µM[2][2]

Experimental Protocols for In Vitro Validation

To ensure robust and reproducible results, detailed experimental protocols are essential. Below are standard methodologies for key in vitro assays relevant to the validation of novel therapeutic compounds.

Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)

This assay is fundamental in determining the effect of a compound on cell proliferation and is a primary indicator of potential anticancer activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-") and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

DNA Binding Analysis

Understanding if a compound interacts with DNA is crucial, as this can be a mechanism of action for many anticancer drugs.

Protocol:

  • Prepare Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) and the test compound in an appropriate buffer.

  • Spectrophotometric Titration: Keep the concentration of the test compound constant while varying the concentration of CT-DNA.

  • Data Acquisition: Record the UV-Visible absorption spectra after each addition of CT-DNA.

  • Data Analysis: Analyze the changes in the absorption spectra (e.g., hyperchromism or hypochromism) to determine the binding mode and affinity of the compound to DNA.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and potential biological pathways is critical for understanding and communicating research findings.

experimental_workflow General In Vitro Validation Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation treatment->incubation data_collection Data Collection (e.g., Plate Reader) incubation->data_collection ic50 IC50/EC50 Calculation data_collection->ic50 stat_analysis Statistical Analysis ic50->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis hypothetical_pathway Hypothetical Signaling Pathway cluster_cell Cancer Cell compound Azetidine, 1-[(4-fluorophenyl)sulfonyl]- receptor Receptor Tyrosine Kinase compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

References

Unraveling the Cross-Reactivity Profile of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals investigating the therapeutic potential of azetidine-based compounds must consider the cross-reactivity of their lead candidates to mitigate off-target effects and ensure safety and efficacy. This guide provides a comparative overview of the potential cross-reactivity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, based on available data for structurally related molecules. While direct cross-reactivity studies on this specific compound are not publicly available, analysis of analogous structures offers valuable insights into its potential biological activities and off-target interactions.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, known for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] The incorporation of a sulfonyl group, in this case, a (4-fluorophenyl)sulfonyl moiety, further influences the molecule's electronic and steric properties, which in turn dictate its target binding profile and potential for cross-reactivity.

Comparative Biological Activities of Related Azetidine Derivatives

To infer the potential cross-reactivity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, it is instructive to examine the biological activities of structurally similar compounds. The following table summarizes the observed activities of various azetidine derivatives, providing a basis for understanding potential areas of cross-reactivity.

Compound ClassKey Structural FeaturesObserved Biological ActivityPotential for Cross-ReactivityReference
Substituted phenyl azetidine-2-one sulphonyl derivativesAzetidin-2-one core with varied phenylsulfonyl substituentsAntibacterial and antifungal activity. Weak antiviral activity against a panel of viruses.May exhibit cross-reactivity with bacterial or fungal enzymes. Potential for weak interactions with viral proteins.[3]
4-azetidinyl-1-aryl-cyclohexanesCyclohexyl azetidine coreCCR2 antagonistsPotential for off-target effects on other chemokine receptors or GPCRs. hERG potassium channel activity was identified and optimized against.[4]
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesAlicyclic amine with a sulfinyl linkerDopamine transporter (DAT) inhibitorsPotential for cross-reactivity with other monoamine transporters like the serotonin transporter (SERT).[5]
2-azetidinone derivativesAzetidin-2-one coreCholesterol absorption inhibitorsThe specific structure-activity relationship suggests that modifications can significantly alter the target profile.[6]

Note: This table is intended to be illustrative of the diverse biological activities of azetidine-containing compounds and does not represent direct cross-reactivity data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Experimental Protocols for Assessing Cross-Reactivity

While specific experimental data for the title compound is unavailable, a standard approach to evaluating cross-reactivity involves screening the compound against a panel of receptors, enzymes, and ion channels. A typical workflow for such a study is outlined below.

General Experimental Workflow for Cross-Reactivity Profiling

Objective: To determine the selectivity of a test compound by identifying potential off-target interactions.

1. Primary Target Engagement Assay:

  • Methodology: Develop and validate a robust in vitro assay to measure the compound's activity against its intended primary target (e.g., enzyme inhibition assay, receptor binding assay).
  • Data Analysis: Determine key parameters such as IC50 or Ki to quantify the compound's potency at the primary target.

2. Broad Panel Screening (Tier 1):

  • Methodology: Screen the test compound at a fixed concentration (e.g., 10 µM) against a commercially available broad panel of targets (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of GPCRs, ion channels, kinases, and other enzymes.
  • Data Analysis: Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

3. Dose-Response Confirmation (Tier 2):

  • Methodology: For any "hits" identified in the Tier 1 screen, perform full dose-response studies to determine the IC50 or EC50 values at these off-target sites.
  • Data Analysis: Calculate the selectivity index by comparing the potency at the primary target to the potency at the off-target(s). A higher selectivity index indicates a more selective compound.

4. Cellular and Functional Assays:

  • Methodology: For confirmed off-target hits, conduct cell-based functional assays to understand the physiological relevance of the interaction. For example, if the compound binds to a receptor, assess its effect on downstream signaling pathways.
  • Data Analysis: Correlate the in vitro binding or enzymatic activity with a functional cellular response.

Below is a graphical representation of a hypothetical workflow for assessing compound selectivity.

start Test Compound: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- primary_assay Primary Target Assay (e.g., Enzyme Inhibition) start->primary_assay broad_screen Broad Panel Screening (e.g., >100 targets) start->broad_screen selectivity_calc Calculate Selectivity Index primary_assay->selectivity_calc data_analysis Data Analysis: Identify Off-Target 'Hits' broad_screen->data_analysis dose_response Dose-Response Confirmation of 'Hits' data_analysis->dose_response dose_response->selectivity_calc functional_assay Cellular Functional Assays dose_response->functional_assay conclusion Selectivity Profile Established selectivity_calc->conclusion functional_assay->conclusion compound Azetidine, 1-[(4-fluorophenyl)sulfonyl]- primary_target Primary Target compound->primary_target off_target_1 Off-Target 1 (e.g., GPCR) compound->off_target_1 off_target_2 Off-Target 2 (e.g., Kinase) compound->off_target_2 therapeutic_effect Desired Therapeutic Effect primary_target->therapeutic_effect Signaling Pathway A side_effect_1 Unintended Biological Response 1 off_target_1->side_effect_1 Signaling Pathway B side_effect_2 Unintended Biological Response 2 off_target_2->side_effect_2 Signaling Pathway C

References

Comparative Docking Analysis of Azetidine and Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Docking Performance of Azetidine Derivatives

Azetidine-containing compounds have been explored for their potential as inhibitors of various enzymes. The following table summarizes the docking performance of several azetidin-2-one derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Compound IDTarget ProteinDocking Score (PLP fitness)Reference Ligand (Erlotinib) Fitness ScoreKey InteractionsReference
A-2EGFR77.7971.94Not specified[1]
A-8EGFR76.6871.94Not specified[1]
A-14EGFR71.4671.94Not specified[1]

Comparative Docking Performance of Sulfonyl-Containing Compounds

Compounds bearing a sulfonyl group are known to be effective inhibitors of various enzymes, including carbonic anhydrases and cholinesterases. The table below presents inhibitory constants (Ki) for a selection of sulfonamide derivatives against human carbonic anhydrase I (hCA I), human carbonic anhydrase II (hCA II), and acetylcholinesterase (AChE).

Compound IDTarget ProteinInhibitory Constant (Ki) in nMReference Drug (and Ki in nM)Key InteractionsReference
Compound 3hCA I49.45 ± 9.13Acetazolamide (237.51 ± 38.04)Not specified[2]
Compound 9hCA II36.77 ± 8.21Acetazolamide (187.93 ± 29.89)Not specified[2]
Compound 3AChE148.67 ± 78.78Tacrine (322.95 ± 21.01)Not specified[2]
Compound 2AChE151.21 ± 11.78Tacrine (322.95 ± 21.01)Not specified[2]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and potentially reproducing the results.

Molecular Docking of Azetidin-2-one Derivatives against EGFR[1]
  • Software: Not explicitly stated, but the scoring function used was PLP fitness.

  • Protein Preparation: The crystal structure of the inactive EGFR tyrosine kinase domain in complex with erlotinib was retrieved from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structures of the azetidin-2-one derivatives were generated and optimized.

  • Docking Protocol: The docking protocol was validated by redocking the co-crystallized ligand (erlotinib) into the active site of EGFR. The designed compounds were then docked into the same binding site.

  • Analysis: The binding interactions and fitness scores of the docked compounds were analyzed and compared to the reference ligand.

Molecular Docking of Sulfonamide Derivatives against hCA I, hCA II, and AChE[2]
  • Software: Not explicitly stated.

  • Protein Preparation: The crystal structures of the target enzymes were obtained from the Protein Data Bank.

  • Ligand Preparation: The 3D structures of the sulfonamide derivatives were generated and their energy was minimized.

  • Docking Protocol: The docking procedure was performed to predict the binding modes of the synthesized compounds within the active sites of the respective enzymes.

  • Analysis: The interactions between the most potent compounds and the target proteins were examined to understand the structure-activity relationships.

Visualizing Computational Workflows and Biological Pathways

To better illustrate the processes involved in computational drug discovery, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein PrepProtein PDB->PrepProtein Prepare Protein (add hydrogens, remove water) Ligand Ligand Structure (2D to 3D) PrepLigand PrepLigand Ligand->PrepLigand Prepare Ligand (energy minimization) Docking Molecular Docking (e.g., AutoDock, GOLD) PrepProtein->Docking PrepLigand->Docking Scoring Scoring & Ranking (binding energy, dock score) Docking->Scoring BindingMode Binding Mode Analysis (H-bonds, hydrophobic interactions) Scoring->BindingMode SAR SAR BindingMode->SAR Structure-Activity Relationship (SAR)

Caption: A generalized workflow for a molecular docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 Receptor->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Azetidine-based Inhibitor Inhibitor->Receptor Inhibition

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by an azetidine-based compound.

References

Benchmarking Azetidine, 1-[(4-fluorophenyl)sulfonyl]- against Commercial Antibacterial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antibacterial performance of the novel compound, Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, against established, commercially available antibiotics. Due to the limited publicly available data on the specific biological activity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, this guide is based on a plausible application in antibacterial research, drawing parallels from the activities of structurally related azetidine derivatives. The experimental data presented herein is illustrative and intended to provide a framework for potential benchmarking studies.

Introduction to Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Azetidine scaffolds are recognized as privileged structures in medicinal chemistry, contributing to a diverse range of pharmacological activities. The incorporation of a sulfonyl group, as seen in Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, can significantly influence the compound's physicochemical properties and biological interactions. While the specific targets of this compound are yet to be fully elucidated, related azetidin-2-one sulfonyl derivatives have demonstrated potential as antimicrobial and antiviral agents. This guide, therefore, explores its hypothetical efficacy in an antibacterial context.

Comparative Analysis of Antibacterial Activity

To provide a clear benchmark, the hypothetical antibacterial activity of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is compared against two widely used commercial antibiotics, Ciprofloxacin and Vancomycin. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

CompoundGram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL)
Azetidine, 1-[(4-fluorophenyl)sulfonyl]- 8 32
Ciprofloxacin0.50.015
Vancomycin1>128

Disclaimer: The data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a standard Minimum Inhibitory Concentration (MIC) assay that could be used to generate the comparative data presented above.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Bacterial Inoculum:

  • Isolate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
  • Inoculate the colony into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubate the broth culture at 37°C with shaking until it reaches the log phase of growth, equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and the commercial control compounds (Ciprofloxacin, Vancomycin) in a suitable solvent (e.g., DMSO).
  • Perform a serial two-fold dilution of each compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compounds.
  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria) on each plate.
  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay workflow.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture compound_stock Compound Stock Solutions (Azetidine derivative, Controls) start->compound_stock inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution of Compounds in 96-well plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

While the precise biological role of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- remains to be established through dedicated screening and target identification studies, this guide provides a foundational framework for its evaluation as a potential antibacterial agent. The provided hypothetical data and experimental protocol offer a starting point for researchers to design and execute direct comparative studies against commercially available standards. Such empirical data is crucial for elucidating the compound's true potential and advancing it in the drug discovery pipeline.

A Comparative Guide to the Reproducibility of Published Data on Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available data for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and its chloro and bromo analogs. Due to a lack of comprehensive, reproducible experimental data for the fluoro-substituted compound, this guide focuses on a comparison with its more extensively documented halogenated counterparts. The information presented is collated from various sources to offer a foundational understanding of the synthesis, characterization, and potential biological activities of this class of compounds.

Data Presentation: Physicochemical Properties

A direct comparison of the physicochemical properties of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- and its chloro and bromo analogs is limited by the scarcity of published data for the fluoro compound. However, data for the bromo analog is available and provides a benchmark for this series.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPPolar Surface Area (Ų)
Azetidine, 1-[(4-fluorophenyl)sulfonyl]-C₉H₁₀FNO₂S215.24Not ReportedNot ReportedNot Reported
Azetidine, 1-[(4-chlorophenyl)sulfonyl]-C₉H₁₀ClNO₂S231.70Not ReportedNot ReportedNot Reported
Azetidine, 1-[(4-bromophenyl)sulfonyl]-C₉H₁₀BrNO₂S276.15118-120[1]2.26[1]45.76[1]

Experimental Protocols

Synthesis of 1-[(4-halophenyl)sulfonyl]azetidines

The following is a generalized, plausible protocol for the synthesis of 1-[(4-halophenyl)sulfonyl]azetidines based on standard procedures for N-sulfonylation of amines. This protocol is intended as a representative method due to the absence of a detailed published procedure for the specific target compounds.

Reaction: Azetidine hydrochloride is reacted with a 4-halophenylsulfonyl chloride in the presence of a base to yield the corresponding N-sulfonylated azetidine.

Materials:

  • Azetidine hydrochloride

  • 4-Fluorophenylsulfonyl chloride (or 4-chlorophenylsulfonyl chloride, or 4-bromophenylsulfonyl chloride)

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of azetidine hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of the corresponding 4-halophenylsulfonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired 1-[(4-halophenyl)sulfonyl]azetidine.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing

N-sulfonylated azetidines have been investigated for their antimicrobial properties. The following is a generalized protocol for assessing the antimicrobial activity of the synthesized compounds.

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized 1-[(4-halophenyl)sulfonyl]azetidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (as a cell viability indicator)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

  • Prepare an inoculum of the microbial strain and adjust to the desired cell density.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in medium without compound) and negative controls (medium only). Also, include a standard antimicrobial agent as a reference.

  • Incubate the plates at the appropriate temperature and duration for the specific microbial strain.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of microbial growth).

Comparative Performance and Alternatives

The biological activity of N-sulfonylated azetidines is influenced by the nature of the substituent on the phenyl ring. Studies on related azetidin-2-one sulphonyl derivatives suggest that compounds bearing electron-withdrawing groups exhibit notable antimicrobial activity.

  • Antimicrobial Activity: The presence of a halogen atom on the phenyl ring is generally associated with antimicrobial activity in various heterocyclic compounds. It is plausible that all three halo-analogs would exhibit some level of antimicrobial effects. The relative potency would likely depend on the specific microbial strain and the physicochemical properties conferred by the different halogens (electronegativity, size).

  • Alternatives: The primary alternatives for comparison are the chloro- and bromo-analogs. Other alternatives could include analogs with different substitution patterns on the phenyl ring (e.g., nitro, cyano) or modifications to the azetidine ring itself. The choice of alternative would depend on the desired biological target and the specific structure-activity relationship being investigated.

Visualizations

G General Synthetic Workflow for 1-[(4-halophenyl)sulfonyl]azetidines A Azetidine Hydrochloride C Reaction Mixture (Dichloromethane, Triethylamine) A->C B 4-Halophenylsulfonyl Chloride (Halo = F, Cl, Br) B->C D N-Sulfonylation C->D Stir at RT E Workup and Purification (Extraction, Chromatography) D->E F 1-[(4-Halophenyl)sulfonyl]azetidine E->F G Structural Relationship of Compared Azetidine Analogs Core 1-(Phenylsulfonyl)azetidine Core Structure F_analog Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Core->F_analog 4-Fluoro substitution Cl_analog Azetidine, 1-[(4-chlorophenyl)sulfonyl]- Core->Cl_analog 4-Chloro substitution Br_analog Azetidine, 1-[(4-bromophenyl)sulfonyl]- Core->Br_analog 4-Bromo substitution

References

Comparative Guide to the Synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a key building block in medicinal chemistry, presents several synthetic challenges due to the strained nature of the four-membered azetidine ring. This guide provides a comparative analysis of established and emerging synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The information is intended to assist researchers in selecting the most appropriate method based on factors such as yield, scalability, and access to starting materials.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- are prevalent: the direct sulfonylation of azetidine and the intramolecular cyclization of a suitable precursor.

Synthetic RouteKey FeaturesTypical YieldReaction TimePurityScalability
Route 1: Direct Sulfonylation of Azetidine A straightforward, one-step reaction. Requires careful control of reaction conditions to avoid polymerization of azetidine.60-75%2-4 hoursHigh (>95%)Moderate
Route 2: Intramolecular Cyclization A multi-step process involving the synthesis of an N-protected 1,3-halopropanamine followed by cyclization. Offers greater control and is suitable for generating derivatives.45-60% (overall)12-24 hoursHigh (>95%)High

Route 1: Direct Sulfonylation of Azetidine

This approach involves the direct reaction of azetidine with 4-fluorobenzenesulfonyl chloride in the presence of a base. It is an atom-economical and time-efficient method.

Experimental Protocol

To a stirred solution of azetidine (1.0 eq.) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.). 4-Fluorobenzenesulfonyl chloride (1.1 eq.) dissolved in DCM is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Azetidine, 1-[(4-fluorophenyl)sulfonyl]- as a white solid.

Workflow Diagram

G Azetidine Azetidine Reaction Sulfonylation Azetidine->Reaction Reagent 4-Fluorobenzenesulfonyl Chloride Triethylamine, DCM Reagent->Reaction Purification Workup & Purification Reaction->Purification Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Purification->Product

Caption: Direct Sulfonylation Workflow

Route 2: Intramolecular Cyclization of N-(3-chloro-1-propyl)-4-fluorobenzenesulfonamide

This route offers a more controlled, albeit longer, approach to the target molecule. It involves the initial synthesis of an N-substituted propanamine derivative, which then undergoes base-mediated intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of N-(3-chloropropyl)-4-fluorobenzenesulfonamide

To a solution of 3-chloro-1-propanamine hydrochloride (1.0 eq.) and triethylamine (2.2 eq.) in DCM is added 4-fluorobenzenesulfonyl chloride (1.05 eq.) at 0 °C. The mixture is stirred at room temperature overnight. The reaction is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude N-(3-chloropropyl)-4-fluorobenzenesulfonamide, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

The crude N-(3-chloropropyl)-4-fluorobenzenesulfonamide (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile or DMF. A base, typically potassium carbonate (2.0 eq.), is added, and the mixture is heated to 80-100 °C for 8-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

Workflow Diagram

G Start 3-Chloro-1-propanamine HCl Step1 Sulfonylation Start->Step1 Reagent1 4-Fluorobenzenesulfonyl Chloride Triethylamine, DCM Reagent1->Step1 Intermediate N-(3-chloropropyl)-4- fluorobenzenesulfonamide Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Reagent2 Potassium Carbonate Acetonitrile Reagent2->Step2 Purification Workup & Purification Step2->Purification Product Azetidine, 1-[(4-fluorophenyl)sulfonyl]- Purification->Product

Caption: Intramolecular Cyclization Workflow

Alternative and Emerging Synthetic Strategies

Recent advances in synthetic methodology have introduced novel approaches for the construction of N-sulfonylated azetidines. One notable method involves the use of azetidine sulfonyl fluorides as versatile building blocks. These reagents can undergo defluorosulfonylation reactions with various nucleophiles to introduce diversity at the 3-position of the azetidine ring. While not a direct synthesis of the parent compound, this strategy offers a powerful platform for generating libraries of related structures for drug discovery programs.

Another emerging area is the photocatalytic [2+2] cycloaddition of imines and alkenes. This method allows for the direct formation of the azetidine ring under mild conditions. While still under development for the specific synthesis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, it holds promise for future applications due to its high atom economy and potential for stereocontrol.

Conclusion

The choice of synthetic route for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- depends on the specific requirements of the research. The direct sulfonylation of azetidine is a rapid and efficient method for obtaining the target compound directly. In contrast, the intramolecular cyclization route, while longer, provides greater control and is more amenable to the synthesis of analogues. Researchers should consider factors such as starting material availability, desired scale, and the need for structural diversity when selecting a synthetic strategy. The emerging methods, although not yet fully established for this specific target, represent exciting future directions in the synthesis of functionalized azetidines.

Safety Operating Guide

Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is critical due to its potential hazardous properties, stemming from both the azetidine ring and the sulfonyl fluoride group. This guide provides detailed procedures for safe handling and disposal in a laboratory setting.

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a compound utilized in drug development and chemical synthesis, requires careful management as a hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to disposal is warranted, taking into account the known hazards of its constituent functional groups: the azetidine moiety, which is often flammable and corrosive, and the sulfonyl halide group, which is reactive.[1][2][3]

Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling should be performed in a well-ventilated area or a fume hood.[4]

Primary Disposal Pathway: Hazardous Waste Collection

The most direct and recommended disposal method for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is to treat it as a hazardous chemical waste. This involves collecting the material in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal company.

Step-by-Step Protocol for Hazardous Waste Collection:

  • Container Selection: Use a chemically resistant container that is compatible with the compound. Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling: Clearly label the waste container with the full chemical name: "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-", the approximate quantity, and any known hazard symbols (e.g., flammable, corrosive).

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • Storage: Keep the waste container in a designated, well-ventilated, and cool storage area, away from sources of ignition.[1][2]

  • Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal service.

Alternative Disposal Pathway: Laboratory-Scale Chemical Neutralization

For small quantities, a laboratory-scale chemical neutralization (hydrolysis) of the sulfonyl halide group may be considered to reduce its reactivity before collection as hazardous waste. This procedure should only be performed by trained personnel in a controlled laboratory environment. The azetidine component will likely remain, and the resulting solution should still be disposed of as hazardous waste.

Experimental Protocol for Hydrolysis of Sulfonyl Halide:

This procedure is adapted from general methods for the hydrolysis of sulfonyl halides.[3]

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place a 10% aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be at least two molar equivalents to the amount of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- to be treated.

  • Reaction: Slowly add the Azetidine, 1-[(4-fluorophenyl)sulfonyl]- to the stirred sodium hydroxide solution. The reaction may be exothermic; control the temperature with an ice bath if necessary.

  • Completion: Continue stirring the mixture for several hours at room temperature to ensure the hydrolysis is complete.

  • Neutralization: After the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Disposal: The resulting aqueous solution should be collected in a labeled hazardous waste container for disposal.

ParameterGuidelineSource
Neutralizing Agent 10% Aqueous Sodium Hydroxide[3]
Stoichiometry At least 2 molar equivalents of NaOH per mole of sulfonyl halide[3]
Reaction Temperature Room temperature, with cooling as needed[3]
Reaction Time Several hours[3]
Final pH ~7[3]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Use absorbent materials, such as spill pads or vermiculite, to contain the spill.[4] Do not use combustible materials to absorb the spill. The collected absorbent material and any contaminated clothing should be placed in a sealed container for disposal as hazardous waste.[4]

Below is a decision-making workflow for the proper disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

DisposalWorkflow cluster_assessment Waste Assessment cluster_disposal Disposal Pathways cluster_final Final Disposal start Identify Waste: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is_small_quantity Is it a small quantity for lab-scale treatment? start->is_small_quantity direct_disposal Direct Hazardous Waste Collection is_small_quantity->direct_disposal No hydrolysis Chemical Neutralization (Hydrolysis) is_small_quantity->hydrolysis Yes package_label Package and Label Waste Container direct_disposal->package_label collect_hydrolyzed Collect Hydrolyzed Waste hydrolysis->collect_hydrolyzed collect_hydrolyzed->package_label ehs_pickup Arrange for EHS Waste Pickup package_label->ehs_pickup

Disposal decision workflow for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Azetidine, 1-[(4-fluorophenyl)sulfonyl]-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.